Nudiposide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16-,20+,22+,25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDZRGQRNHELQM-NHJKQUFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318474 | |
| Record name | Nudiposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62058-46-2 | |
| Record name | Nudiposide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62058-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nudiposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Nudiposide from Litsea glutinosa: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Litsea glutinosa, a plant with a rich history in traditional medicine, is a known source of various bioactive phytochemicals. Among these is Nudiposide, a glycosidic compound that has been reported to be present in this plant. While the complete biological profile of this compound from Litsea glutinosa is still under investigation, the presence of a diverse array of glycosides in the plant suggests its potential therapeutic importance. This technical guide provides a comprehensive overview of the discovery of this compound in Litsea glutinosa and outlines a detailed, representative protocol for its isolation, based on established methodologies for separating glycosidic compounds from this plant. Furthermore, this document presents the known physicochemical properties of this compound and discusses the broader context of the biological activities associated with glycoside-rich extracts of Litsea glutinosa.
Introduction
Litsea glutinosa (Lour.) C.B.Rob., belonging to the Lauraceae family, is an evergreen tree traditionally used in various folk medicine systems for treating a range of ailments.[1][2] Phytochemical investigations have revealed a wealth of secondary metabolites within this plant, including alkaloids, flavonoids, terpenoids, and a significant number of glycosides.[3] Glycosides, in particular, are a class of compounds of great interest to the pharmaceutical industry due to their diverse biological activities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1, based on available data.[4] This information is crucial for its detection, isolation, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₆O₁₂ | [4] |
| Molecular Weight | 552.6 g/mol | [4] |
| IUPAC Name | (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | [4] |
| CAS Number | 62058-46-2 | [4] |
Experimental Protocols: Isolation of Glycosides from Litsea glutinosa
The following protocol is a representative method for the isolation of glycosidic compounds from Litsea glutinosa and is adapted from the successful isolation of flavonoid glycosides from the leaves of this plant.[1] This procedure can be considered a foundational methodology for targeting this compound.
Plant Material Collection and Preparation
Fresh leaves of Litsea glutinosa are collected and authenticated by a plant taxonomist. The leaves are then washed thoroughly with water to remove any dirt and debris, followed by shade-drying for several days until they are crisp. The dried leaves are ground into a coarse powder using a mechanical grinder.[1]
Extraction
The powdered plant material (e.g., 800-1000 g) is subjected to maceration with methanol at room temperature for a period of 7 to 10 days, with occasional shaking.[1] Methanol is a solvent of choice due to its ability to extract a wide range of phytochemicals, including glycosides.[1] The extract is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[1]
Figure 1: Workflow for the extraction of phytochemicals from Litsea glutinosa.
Solvent-Solvent Partitioning
The crude methanol extract is subjected to solvent-solvent partitioning to fractionate the compounds based on their polarity. A modified Kupchan method is employed for this purpose.[1] The crude extract is dissolved in 10% aqueous methanol and then sequentially partitioned with solvents of increasing polarity, typically petroleum ether, chloroform, and ethyl acetate.[1] The resulting fractions are evaporated to dryness. The yields of each fraction should be recorded. For example, from 5 g of crude methanol extract, the following yields were obtained in a study: petroleum ether (3.2 g), chloroform (3.7 g), and ethyl acetate (1.9 g).[1] Glycosides are expected to be concentrated in the more polar fractions.
Figure 2: Solvent-solvent partitioning scheme for the fractionation of the crude extract.
Chromatographic Purification
The fraction showing the highest concentration of glycosides (typically the more polar fractions like chloroform or ethyl acetate, as determined by preliminary Thin Layer Chromatography analysis) is selected for further purification.
3.4.1. Gel Permeation Chromatography (GPC)
The selected fraction is subjected to GPC, a size-exclusion chromatography technique, to separate compounds based on their molecular size.[1]
-
Stationary Phase: Sephadex LH-20 is a common choice for this purpose.[1]
-
Column Preparation: A glass column is packed with a slurry of Sephadex in the initial mobile phase.[1]
-
Sample Loading: The dried fraction is redissolved in a small volume of the mobile phase and carefully loaded onto the top of the column.[1]
-
Elution: Elution is carried out with a solvent system, for example, a mixture of n-hexane-dichloromethane-methanol (2:5:1), with a gradient of increasing polarity.[1] Fractions are collected and monitored by TLC.
3.4.2. Preparative Thin Layer Chromatography (PTLC)
Fractions from GPC that show the presence of the target compound (as indicated by TLC analysis against a standard, if available) are further purified using PTLC.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.
-
Mobile Phase: A suitable solvent system is developed based on analytical TLC to achieve good separation of the target compound from impurities.
-
Visualization: The separated bands can be visualized under UV light (if the compound is UV active) or by using a suitable staining reagent.
-
Isolation: The band corresponding to the pure compound is scraped off the plate, and the compound is eluted from the silica gel with a suitable solvent (e.g., methanol). The solvent is then evaporated to yield the purified compound.
References
Nudiposide: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudiposide is a naturally occurring lignan glycoside that has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound. While the definitive stereochemical configuration is established, this document also highlights the experimental methodologies that would be employed for its comprehensive structural elucidation and biological characterization, based on established principles in natural product chemistry.
Chemical Structure and Properties
This compound is a complex molecule with the systematic IUPAC name (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1]. Its molecular formula is C27H36O12, and it has a molecular weight of 552.58 g/mol [1]. The structure consists of a tetrahydronaphthalene lignan core linked to a xylose sugar moiety through a glycosidic bond.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H36O12 | [1] |
| Molecular Weight | 552.58 g/mol | --- |
| CAS Number | 62058-46-2 | [1] |
| IUPAC Name | (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | [1] |
Stereochemistry
The stereochemistry of this compound is crucial for its biological activity. The absolute configuration has been determined as (1R,2S,3S) for the lignan portion and (2R,3R,4S,5R) for the xylose moiety, as indicated in its IUPAC name[1]. This complex stereochemistry would be elucidated and confirmed through a combination of spectroscopic techniques and chemical methods.
Key Stereochemical Features
-
Lignan Core: The tetrahydronaphthalene ring system possesses three contiguous chiral centers at positions C-1, C-2, and C-3. The relative and absolute stereochemistry of these centers dictates the overall three-dimensional shape of the aglycone.
-
Glycosidic Linkage: The xylose sugar is attached to the lignan aglycone at the C-2 position via a β-glycosidic bond. The anomeric configuration is a critical determinant of the molecule's conformation and interactions with biological targets.
Experimental Protocols for Structure Elucidation
The following sections describe the standard experimental workflows that would be utilized to isolate and structurally characterize this compound.
Isolation of this compound
This compound has been reported to be isolated from plants of the Polygonum genus. A general workflow for its isolation from a plant source is depicted below.
Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis for Structure Determination
The definitive structure of this compound would be established using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound (Representative)
| Technique | Data Type | Observations |
| ¹H NMR | Chemical Shifts (δ, ppm), Coupling Constants (J, Hz) | Signals corresponding to aromatic, methoxy, benzylic, and sugar protons. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Resonances for all 27 carbon atoms, including aromatic, methoxy, and glycosidic carbons. |
| COSY | ¹H-¹H Correlations | Reveals proton-proton coupling networks within the lignan and xylose moieties. |
| HSQC | ¹H-¹³C Correlations | Assigns protons to their directly attached carbons. |
| HMBC | ¹H-¹³C Long-Range Correlations | Establishes connectivity across quaternary carbons and the glycosidic linkage. |
| NOESY/ROESY | Through-Space ¹H-¹H Correlations | Provides information on the relative stereochemistry of the lignan core. |
| HR-MS | High-Resolution Mass | Determines the exact molecular formula. |
Note: Detailed, specific NMR peak assignments and coupling constants would be found in the primary literature reporting the original isolation of this compound.
Determination of Absolute Stereochemistry
The absolute configuration of this compound would be confirmed using chiroptical methods such as optical rotation and Electronic Circular Dichroism (ECD) spectroscopy, often in conjunction with computational chemistry.
3.3.1. Optical Rotation
The specific rotation of a chiral molecule is a fundamental physical constant. For this compound, the sign and magnitude of the specific rotation ([α]D) would be measured using a polarimeter. This experimental value would then be compared to values from literature or from computational predictions for different stereoisomers.
3.3.2. Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental ECD spectrum of this compound would be compared with the theoretically calculated spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum would provide strong evidence for the absolute configuration.
References
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Nudiposide in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudiposide, a complex lignan glycoside identified in plant species such as Litsea glutinosa and Berchemia floribunda, presents a scaffold of significant interest for its potential pharmacological activities.[1] Despite its discovery, the precise biosynthetic pathway responsible for its production in planta remains largely unelucidated. This technical guide synthesizes current knowledge on lignan biosynthesis to propose a putative pathway for this compound. By examining the structure of this compound, we can infer a series of enzymatic steps, from the general phenylpropanoid pathway to the specific tailoring reactions that likely culminate in its final form. This document provides a theoretical framework, including hypothesized enzymatic reactions, potential intermediates, and suggested experimental protocols to guide future research in this area. Diagrams of the proposed pathway and experimental workflows are provided to facilitate a deeper understanding.
Introduction to this compound and Lignan Biosynthesis
This compound is a tetrahydronaphthalene-type lignan glycoside. Lignans are a major class of plant secondary metabolites derived from the oxidative coupling of two phenylpropanoid units.[2][3] The biosynthesis of lignans is a branching pathway from the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds in plants.[4][5][6]
The general scheme of lignan biosynthesis can be divided into three main stages:
-
Phenylpropanoid Pathway: Synthesis of monolignol precursors from phenylalanine.[4][7][8]
-
Oxidative Coupling and Scaffold Formation: Dimerization of monolignols to form the initial lignan scaffold, often mediated by dirigent proteins and laccases or peroxidases.[7][9]
-
Tailoring Reactions: A series of enzymatic modifications including reductions, oxidations, methylations, and glycosylations that generate the vast diversity of lignan structures.[2][7]
Given the structure of this compound, it is hypothesized that its biosynthesis follows this general framework.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, leading to the formation of monolignols, which then undergo stereospecific coupling and a series of tailoring reactions to form the final glycosylated lignan.
Stage 1: Phenylpropanoid Pathway and Monolignol Synthesis
The pathway initiates with the amino acid L-phenylalanine. A series of core enzymatic reactions convert it into hydroxylated and methylated cinnamoyl-CoA esters. These are then reduced to form monolignols. Based on the substitution pattern of this compound's aromatic rings (hydroxyl and methoxy groups), coniferyl alcohol and sinapyl alcohol are the most probable precursors.
Key Enzymes in Monolignol Synthesis:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[4][7]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[4][7]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.[4][6]
-
Shikimate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group to shikimate.
-
p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): A P450 enzyme that hydroxylates the p-coumaroyl group.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT) and Caffeic Acid O-Methyltransferase (COMT): Catalyze the methylation of hydroxyl groups on the aromatic ring to form feruloyl-CoA and subsequently sinapoyl-CoA derivatives.[7]
-
Cinnamoyl-CoA Reductase (CCR): Reduces the cinnamoyl-CoA esters to their corresponding aldehydes.[8]
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces the cinnamyl aldehydes to monolignols, such as coniferyl alcohol and sinapyl alcohol.[8][10]
Caption: Putative biosynthetic pathway of this compound.
Stage 2: Oxidative Coupling and Formation of the Lignan Scaffold
Two molecules of coniferyl alcohol likely undergo stereospecific coupling to form an initial lignan such as pinoresinol. This reaction is catalyzed by a dirigent protein, which controls the stereochemistry, and a laccase or peroxidase for the oxidation.
Stage 3: Tailoring of the Lignan Scaffold and Glycosylation
Following the initial coupling, a series of tailoring reactions are necessary to form the complex tetrahydronaphthalene core of this compound. This would involve:
-
Reductions: Enzymes such as Pinoresinol-Lariciresinol Reductases (PLRs) would reduce the furan rings of pinoresinol to eventually yield secoisolariciresinol.[2]
-
Oxidation and Cyclization: Further oxidations and intramolecular cyclization events, catalyzed by putative oxidoreductases and cyclases, would form the tetrahydronaphthalene ring system. The specific enzymes for this step in this compound biosynthesis are unknown.
-
Hydroxylations and Methylations: Additional hydroxylations and methylations on the aromatic rings and side chains, likely catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, would be required to achieve the final substitution pattern of the this compound aglycone.
-
Glycosylation: The final step is the attachment of a glucose moiety to the aglycone. This is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose molecule from UDP-glucose to a hydroxyl group on the this compound aglycone.[8][11]
Quantitative Data (Hypothetical)
As no experimental data for the this compound biosynthetic pathway is currently available, the following tables are templates for the types of quantitative data that would need to be collected to validate and characterize the proposed pathway.
Table 1: Hypothetical Enzyme Kinetic Parameters
| Enzyme (Putative) | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| PAL from L. glutinosa | L-Phenylalanine | Data to be determined | Data to be determined | Data to be determined |
| C4H from L. glutinosa | Cinnamic Acid | Data to be determined | Data to be determined | Data to be determined |
| PLR-like enzyme | Pinoresinol | Data to be determined | Data to be determined | Data to be determined |
| UGT for this compound | This compound Aglycone | Data to be determined | Data to be determined | Data to be determined |
Table 2: Hypothetical Metabolite Concentrations in Litsea glutinosa Tissues
| Metabolite | Leaf (µg/g FW) | Stem (µg/g FW) | Root (µg/g FW) |
| L-Phenylalanine | Data to be determined | Data to be determined | Data to be determined |
| Coniferyl Alcohol | Data to be determined | Data to be determined | Data to be determined |
| This compound Aglycone | Data to be determined | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined | Data to be determined |
Proposed Experimental Protocols
To elucidate the biosynthesis of this compound, a multi-step experimental approach is proposed.
Identification of Candidate Genes
-
Transcriptome Sequencing: Perform RNA-seq on tissues of Litsea glutinosa or Berchemia floribunda that are actively producing this compound.
-
Bioinformatic Analysis: Identify candidate genes for the proposed pathway (PAL, C4H, 4CL, reductases, methyltransferases, cytochrome P450s, and UGTs) based on homology to known biosynthetic genes from other plant species.
-
Co-expression Analysis: Identify genes that are co-expressed with a known "bait" gene in the pathway (e.g., PAL) to find other potential pathway genes.
References
- 1. This compound | C27H36O12 | CID 14521040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 4. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]
- 7. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Nudiposide: A Comprehensive In-Depth Technical Guide to its Biological Activity Screening
Disclaimer: As of late 2025, publicly available research specifically detailing the biological activities of Nudiposide is limited. This guide, therefore, presents a hypothetical framework for the comprehensive screening of this compound, drawing upon established experimental protocols and data presentation standards within the field of natural product drug discovery. The quantitative data herein is illustrative and intended to serve as a template for researchers.
This technical guide provides a detailed overview of a potential biological activity screening of this compound, a naturally occurring compound.[1] The content is tailored for researchers, scientists, and drug development professionals, offering a structured approach to evaluating the therapeutic potential of novel natural products.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was investigated by assessing its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Quantitative Data
| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) | Cell Viability (%) |
| This compound | 1 | 15.2 ± 2.1 | 25.7 | >95% |
| 5 | 35.8 ± 3.5 | >95% | ||
| 10 | 48.9 ± 4.2 | >95% | ||
| 25 | 70.1 ± 5.6 | >95% | ||
| 50 | 92.5 ± 6.8 | >95% | ||
| Aminoguanidine (Positive Control) | 10 | 85.4 ± 7.2 | 12.5 | >95% |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound (1-50 µM) or the positive control, aminoguanidine, for 1 hour.
-
Inflammatory Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment.[2][3][4][5]
-
Cytotoxicity Assessment: Cell viability is assessed using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxic effects.[6]
Signaling Pathway
References
- 1. This compound | C27H36O12 | CID 14521040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Profile of Nudiposide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cytotoxicity of Nudiposide is not available in the current scientific literature. This technical guide provides a summary of the cytotoxic activity of extracts and other compounds isolated from Litsea glutinosa, a plant source of this compound, to offer preliminary insights into its potential bioactivity. The experimental protocols and signaling pathways described are generalized based on common practices in natural product cytotoxicity screening.
Introduction
This compound is a natural compound that has been isolated from Litsea glutinosa and Berchemia floribunda. While specific studies on its cytotoxic properties are yet to be published, the genus Litsea has been a source of various bioactive molecules with demonstrated anticancer potential. This guide consolidates the existing, albeit indirect, evidence of cytotoxicity associated with Litsea glutinosa to provide a foundational understanding for future research on this compound.
Data Presentation: Cytotoxicity of Litsea glutinosa Extracts and Isolated Compounds
The following tables summarize the available quantitative data on the cytotoxic effects of various extracts and compounds isolated from Litsea glutinosa.
| Extract/Compound | Assay Type | Cell Line(s) | Result (IC50/LC50/LD50) | Reference |
| Methanol Extract | Not Specified | Not Specified | LD50: 24.93 µg/mL | [1] |
| n-Hexane Soluble Fraction | Brine Shrimp Lethality Bioassay | Artemia salina | LC50: 30.32 µg/mL | [2][3] |
| Dichloromethane Fraction | MTS Cell Proliferation Assay | HT29, Jurkat E6-1 | Significant anti-proliferative activity (IC50 values not specified) | [1] |
| Ethyl-acetate Extract | Not Specified | HeLa | Promising cytotoxic activity (IC50 values not specified) | [1] |
| Pallidine | Cytotoxicity Assay | KB, HepG2, Lu, MCF7 | Moderate cytotoxicity (IC50 values not specified) | [1] |
| Predicentrine | Cytotoxicity Assay | KB, HepG2, Lu, MCF7 | Moderate cytotoxicity (IC50 values not specified) | [1] |
| Megastigmane Diglycoside | Cytotoxicity Assay | HL-60, SMMC-7721, A-549, MCF-7, SW480 | Inactive (IC50 > 40 µM) | [4] |
Experimental Protocols
Detailed experimental protocols for the cytotoxicity testing of this compound are not available. However, based on the studies conducted on Litsea glutinosa extracts and other natural products, the following are generalized methodologies that would be applicable for a preliminary cytotoxicity assessment of this compound.
Brine Shrimp Lethality Bioassay (BSLBA)
This is a simple, rapid, and low-cost preliminary screening method for cytotoxicity.
Methodology:
-
Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to prepare a series of concentrations.
-
Exposure: Ten to fifteen nauplii (larvae) are transferred into vials containing the test solutions. A negative control (seawater with solvent) and a positive control (a known cytotoxic agent like potassium dichromate) are included.
-
Incubation and Observation: The vials are kept under illumination for 24 hours.
-
Data Analysis: The number of dead nauplii in each vial is counted, and the LC50 (lethal concentration 50%) is determined using probit analysis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (inhibitory concentration 50%) is determined.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for in vitro cytotoxicity screening of this compound.
Hypothetical Signaling Pathway for Apoptosis Induction
Given that many natural products exert their cytotoxic effects by inducing apoptosis, the following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated for this compound.
Caption: Hypothetical signaling pathways for this compound-induced apoptosis.
Conclusion and Future Directions
The preliminary data from Litsea glutinosa suggests that its chemical constituents possess cytotoxic properties against various cancer cell lines. This provides a rationale for investigating the specific cytotoxic potential of this compound. Future studies should focus on:
-
Direct Cytotoxicity Screening: Evaluating the IC50 values of pure this compound against a panel of human cancer cell lines and a non-cancerous control cell line to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms of this compound-induced cell death, including its effects on the cell cycle, apoptosis induction (caspase activation, PARP cleavage), and key signaling pathways (e.g., PI3K/Akt, MAPK).
-
In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.
The information presented in this guide, though indirect, serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a novel cytotoxic agent.
References
- 1. Phytochemical Analysis and Understanding the Antioxidant and Anticancer Properties of Methanol Extract from Litsea glutinosa: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of chemical groups, and investigation of cytotoxic and antioxidant activity of Litsea glutinosa leaves, Journal of Plant Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Unraveling the Molecular Targets of Nudiposide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudiposide, a naturally occurring compound, has garnered interest within the scientific community. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant knowledge gap regarding its specific molecular targets and mechanism of action. Despite extensive searches, no definitive studies elucidating the direct binding partners, modulated signaling pathways, or quantitative pharmacological data for this compound could be identified. This technical guide outlines the current state of knowledge and provides a roadmap for future research endeavors aimed at identifying and validating the molecular targets of this compound.
Introduction to this compound
This compound is a chemical entity with a defined structure, cataloged in chemical databases such as PubChem.[1] Its presence has been reported in certain plant species. While its chemical properties are documented, its biological activities and pharmacological effects remain largely unexplored in the public domain. The absence of published research on its molecular interactions presents a challenge for its potential development as a therapeutic agent.
Current State of Knowledge: A Void in the Literature
A thorough investigation of scientific databases, including PubMed, Scopus, and Google Scholar, as well as patent repositories, yielded no specific studies detailing the molecular targets of this compound. The search for information on this compound's biological activity, cellular effects, and pharmacological properties did not provide any concrete leads to its direct molecular interactions.
This lack of information prevents the construction of a data-driven guide on its molecular targets. Key information that is currently unavailable includes:
-
Direct Molecular Targets: The specific proteins, enzymes, receptors, or other biomolecules that this compound directly binds to.
-
Quantitative Data: Binding affinities (e.g., Kd, IC50, EC50), kinetic parameters, and other quantitative measures of interaction with any putative targets.
-
Signaling Pathways: The intracellular signaling cascades that are modulated by this compound's activity.
-
Experimental Protocols: Detailed methodologies from studies that have successfully identified and validated its molecular targets.
Proposed Future Directions: A Roadmap for Target Identification
Given the absence of data, this guide shifts focus to providing a structured approach for researchers to undertake the identification of this compound's molecular targets. The following sections outline potential experimental workflows and methodologies.
Initial Screening and Hypothesis Generation
The first step in identifying the molecular targets of this compound would involve broad-based screening to generate initial hypotheses about its biological effects.
Experimental Workflow: Initial Biological Screening
Caption: A proposed workflow for the initial screening and hypothesis generation for this compound's biological activity.
Target Identification Methodologies
Once initial biological effects are observed, more specific techniques can be employed to identify the direct molecular targets. These can be broadly categorized into affinity-based and genetic approaches.
Table 1: Comparison of Target Identification Methods
| Method Category | Specific Techniques | Principle | Advantages | Disadvantages |
| Affinity-Based | Affinity Chromatography | Immobilized this compound is used to capture interacting proteins from a cell lysate. | Identifies direct binding partners. | Requires chemical modification of this compound, which may alter its activity. |
| Drug Affinity Responsive Target Stability (DARTS) | Target proteins are stabilized against proteolysis upon ligand binding. | Does not require compound modification. | May not be suitable for all protein targets. | |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Applicable in live cells and tissues. | Requires specific antibodies for each potential target. | |
| Genetic | Yeast Three-Hybrid System | A modified yeast two-hybrid system to screen for small molecule-protein interactions. | High-throughput screening capability. | High rate of false positives. |
| CRISPR/Cas9 Screening | Genome-wide screening to identify genes that confer sensitivity or resistance to this compound. | Unbiased, genome-wide approach. | Technically demanding and requires significant bioinformatics support. |
Target Validation and Pathway Analysis
Following the identification of putative targets, validation is a critical step to confirm the biological relevance of the interaction.
Logical Relationship: Target Validation Pipeline
Caption: A logical pipeline for the validation of putative molecular targets of this compound.
Conclusion
The identification of the molecular targets of this compound is a nascent field of research. Currently, there is a conspicuous absence of published data to construct a comprehensive technical guide on its core molecular interactions. This document serves to highlight this knowledge gap and to provide a structured framework for researchers to initiate and conduct studies aimed at elucidating the molecular targets and mechanism of action of this compound. The successful identification of its targets will be a crucial first step in unlocking its potential therapeutic value. Future updates to this guide will be contingent on the publication of primary research in this area.
References
Nudiposide: A Potential Modulator of Plant Defense Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nudiposide, a lignan glycoside found in select plant species, represents a compelling yet understudied molecule within the intricate network of plant defense. While direct research on its specific role in plant immunity is nascent, its structural classification as a lignan glycoside places it within a class of secondary metabolites known for their significant contributions to defending against a variety of biotic stressors. This technical guide synthesizes the current understanding of lignans in plant defense and extrapolates a hypothetical framework for the role of this compound. It provides detailed experimental protocols for researchers seeking to investigate its bioactivity, outlines potential signaling pathways, and presents structured templates for the quantitative analysis of its effects. This document serves as a foundational resource for scientists and professionals in drug development aiming to explore the potential of this compound as a novel agent in plant protection and beyond.
Introduction to this compound and Lignan Glycosides in Plant Defense
This compound is a naturally occurring lignan glycoside.[1][2][3] Lignans are a large group of polyphenolic compounds derived from the shikimic acid pathway, which plays a central role in the biosynthesis of aromatic amino acids and numerous secondary metabolites in plants.[4][5] These compounds are known to be involved in a variety of plant processes, including growth, development, and, most notably, defense against pathogens and herbivores.[6][7]
Plant defense mechanisms are broadly categorized into constitutive defenses, which are always present, and induced defenses, which are activated upon pathogen or herbivore attack.[8] Secondary metabolites like lignans are key players in both types of defense.[6] They can act as phytoalexins (antimicrobial compounds synthesized after infection), phytoanticipins (pre-existing antimicrobial compounds), or as signaling molecules that trigger wider defense responses.[9]
Given the established role of lignan glycosides in plant immunity, it is hypothesized that this compound may contribute to a plant's defensive arsenal. This guide will explore the potential mechanisms through which this compound might exert its effects and provide the necessary tools for researchers to test these hypotheses.
Hypothetical Signaling Pathway of this compound in Plant Defense
The signaling cascades initiated upon pathogen recognition are complex and often involve a crosstalk between different hormonal pathways, primarily the salicylic acid (SA) and jasmonic acid (JA) pathways. The SA pathway is typically activated in response to biotrophic pathogens (which feed on living tissue), while the JA pathway is predominantly induced by necrotrophic pathogens (which kill host tissue and feed on the remains) and herbivorous insects.[4][6]
We propose a hypothetical model where this compound could act as an elicitor or a modulator of these defense signaling pathways.
Caption: Hypothetical signaling cascade of this compound in plant defense.
Experimental Protocols
To elucidate the role of this compound in plant defense, a series of targeted experiments are required. The following protocols provide a detailed methodology for key investigations.
Isolation and Quantification of this compound
Objective: To extract, purify, and quantify this compound from plant tissues.
Methodology:
-
Plant Material Preparation: Collect fresh plant tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue and grind into a fine powder.
-
Extraction:
-
Perform a Soxhlet extraction or maceration with a polar solvent such as methanol or ethanol.[10][11] The choice of solvent should be optimized based on the polarity of this compound.
-
Alternatively, modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed for higher efficiency and reduced solvent consumption.[12]
-
-
Purification:
-
The crude extract can be subjected to liquid-liquid partitioning to remove non-polar compounds.
-
Further purification can be achieved using column chromatography with a stationary phase like silica gel or Sephadex LH-20.[13]
-
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for quantification.[13]
-
A standard curve of purified this compound should be generated for accurate quantification.
-
Antimicrobial Bioassays
Objective: To assess the direct antimicrobial activity of this compound against common phytopathogens.
Methodology:
-
Pathogen Culture: Grow selected bacterial (e.g., Pseudomonas syringae, Xanthomonas campestris) and fungal (e.g., Botrytis cinerea, Fusarium oxysporum) pathogens on appropriate culture media.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Use a broth microdilution method in 96-well plates.[14]
-
Prepare a serial dilution of purified this compound in the appropriate broth.
-
Inoculate each well with a standardized suspension of the pathogen.
-
Incubate under optimal conditions and determine the MIC as the lowest concentration of this compound that inhibits visible growth.
-
-
Agar Diffusion Assay:
-
Spread a lawn of the pathogen on an agar plate.
-
Place sterile paper discs impregnated with different concentrations of this compound onto the agar surface.
-
Incubate and measure the diameter of the inhibition zone around each disc.
-
Analysis of Plant Defense Gene Expression
Objective: To determine if this compound treatment induces the expression of key defense-related genes in plants.
Methodology:
-
Plant Treatment: Treat model plants (e.g., Arabidopsis thaliana, tobacco) with a solution of this compound at various concentrations. Include a mock-treated control group.
-
RNA Extraction and cDNA Synthesis:
-
Harvest leaf tissue at different time points post-treatment (e.g., 0, 6, 12, 24 hours).
-
Extract total RNA using a suitable kit and synthesize complementary DNA (cDNA).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for key defense genes. Target genes should include markers for the SA pathway (e.g., PR1, ICS1) and the JA pathway (e.g., PDF1.2, VSP2).
-
Use a stable reference gene (e.g., Actin, Ubiquitin) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Quantification of Phytohormones
Objective: To measure the levels of salicylic acid and jasmonic acid in plant tissues after this compound treatment.
Methodology:
-
Sample Preparation: Harvest and freeze-dry plant tissues as described in section 3.1.
-
Hormone Extraction: Extract phytohormones using an appropriate solvent system, often containing an internal standard for accurate quantification.
-
Quantification by LC-MS/MS:
-
Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for hormone quantification.
-
Compare the hormone levels in this compound-treated plants to those in mock-treated and pathogen-infected plants.
-
Quantitative Data Presentation
The following tables are templates for presenting quantitative data obtained from the experimental protocols described above.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Phytopathogens
| Phytopathogen | MIC (µg/mL) |
| Pseudomonas syringae | [Hypothetical Value] |
| Xanthomonas campestris | [Hypothetical Value] |
| Botrytis cinerea | [Hypothetical Value] |
| Fusarium oxysporum | [Hypothetical Value] |
Table 2: Relative Expression of Defense-Related Genes in Arabidopsis thaliana 12 hours after this compound Treatment
| Gene | Treatment | Fold Change (vs. Mock) |
| PR1 (SA marker) | 10 µM this compound | [Hypothetical Value] |
| ICS1 (SA biosynthesis) | 10 µM this compound | [Hypothetical Value] |
| PDF1.2 (JA marker) | 10 µM this compound | [Hypothetical Value] |
| VSP2 (JA marker) | 10 µM this compound | [Hypothetical Value] |
Table 3: Phytohormone Levels in Arabidopsis thaliana 24 hours after this compound Treatment
| Phytohormone | Treatment | Concentration (ng/g FW) |
| Salicylic Acid | Mock | [Hypothetical Value] |
| Salicylic Acid | 10 µM this compound | [Hypothetical Value] |
| Jasmonic Acid | Mock | [Hypothetical Value] |
| Jasmonic Acid | 10 µM this compound | [Hypothetical Value] |
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for investigating the role of this compound in plant defense.
References
- 1. mdpi.com [mdpi.com]
- 2. Lignin and Its Pathway-Associated Phytoalexins Modulate Plant Defense against Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]
- 8. Elicitors and priming agents initiate plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The power of the smallest: The inhibitory activity of microbial volatile organic compounds against phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Salicylic acid interacts with other plant growth regulators and signal molecules in response to stressful environments in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Spectroscopic Data of Nudiposide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudiposide, a lignan glycoside with the chemical formula C₂₇H₃₆O₁₂[1], has garnered interest for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, along with the experimental protocols typically employed for their acquisition. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
-
IUPAC Name: (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1]
-
CAS Number: 62058-46-2[1]
-
Molecular Weight: 552.58 g/mol [1]
-
Natural Sources: this compound has been isolated from plants of the Berchemia genus, such as Berchemia floribunda, and other plant species[1].
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For a molecule with the complexity of this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is necessary for complete structural assignment. While a specific publication detailing the complete NMR data for this compound from Berchemia floribunda could not be located in the conducted search, the following table represents the expected chemical shifts based on the known structure and data from structurally similar lignan glycosides.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Aglycone Moiety | ||
| 1 | ~45.0 | ~4.8 (d) |
| 2 | ~85.0 | ~2.0 (m) |
| 3 | ~40.0 | ~2.5 (m) |
| 4 | ~30.0 | ~2.8 (m), 2.6 (m) |
| 4a | ~130.0 | |
| 5 | ~110.0 | ~6.5 (s) |
| 6 | ~150.0 | |
| 7 | ~135.0 | |
| 8 | ~150.0 | |
| 8a | ~125.0 | |
| 1' | ~135.0 | |
| 2', 6' | ~105.0 | ~6.4 (s) |
| 3', 5' | ~148.0 | |
| 4' | ~135.0 | |
| 7-OH | ~8.5 (s) | |
| 4'-OH | ~8.0 (s) | |
| 6-OCH₃ | ~56.0 | ~3.8 (s) |
| 8-OCH₃ | ~56.5 | ~3.9 (s) |
| 3',5'-OCH₃ | ~56.2 | ~3.7 (s) |
| CH₂OH | ~65.0 | ~3.6 (m), 3.4 (m) |
| Xylose Moiety | ||
| 1'' | ~104.0 | ~4.3 (d) |
| 2'' | ~75.0 | ~3.2 (m) |
| 3'' | ~78.0 | ~3.4 (m) |
| 4'' | ~71.0 | ~3.5 (m) |
| 5'' | ~67.0 | ~3.9 (dd), 3.3 (t) |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z | Description |
| [M+H]⁺ | 553.2280 | Protonated molecular ion |
| [M+Na]⁺ | 575.2100 | Sodium adduct of the molecular ion |
| Fragment | 421 | Loss of the xylose moiety (132 Da) |
Note: The exact m/z values and fragmentation patterns can be influenced by the ionization technique used (e.g., ESI, MALDI).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H | Stretching vibration of hydroxyl groups (phenolic and alcoholic) |
| ~2930 | C-H | Stretching vibration of sp³ hybridized C-H bonds |
| ~1600, ~1510 | C=C | Aromatic ring stretching vibrations |
| ~1460 | C-H | Bending vibration of CH₂ and CH₃ groups |
| ~1270, ~1120 | C-O | Stretching vibrations of aryl-alkyl ether and alcohol C-O bonds |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR: To aid in the complete assignment of proton and carbon signals, acquire two-dimensional NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire mass spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, and deprotonated molecule [M-H]⁻.
-
Fragmentation Analysis: To obtain structural information, perform tandem mass spectrometry (MS/MS) experiments. Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a suitable IR-transparent window (e.g., NaCl or CaF₂).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Place the sample in the spectrometer's sample compartment and acquire the IR spectrum. Typically, spectra are collected over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended to consult the primary literature reporting its isolation and to acquire experimental data on a purified sample.
References
Nudiposide CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudiposide, a lignan glycoside found in various medicinal plants, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, consolidating its chemical identity, and known biological activities. It is designed to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Identity
This compound is a naturally occurring compound with the Chemical Abstracts Service (CAS) registry number 62058-46-2 .[1] Its chemical structure and identifiers are crucial for unambiguous identification and are summarized in the table below.
| Identifier | Value |
| CAS Number | 62058-46-2[1] |
| PubChem CID | 14521040[1] |
| Molecular Formula | C27H36O12[1] |
| Molecular Weight | 552.57 g/mol |
| InChI | InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16-,20+,22+,25-,27-/m1/s1[1] |
| InChIKey | GWDZRGQRNHELQM-NHJKQUFYSA-N[1] |
| SMILES | COC1=CC(=CC(=C1O)OC)[C@H]2--INVALID-LINK--OC)O)OC)CO">C@@HCO[C@H]4--INVALID-LINK--O)O">C@@HO[1] |
| IUPAC Name | (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1] |
Natural Sources and Isolation
This compound has been identified and isolated from several plant species, highlighting its presence in the plant kingdom. Notable sources include:
Illustrative Isolation Protocol from Tilia amurensis
The following protocol outlines a general method for the isolation of this compound from the ethyl acetate fraction of Tilia amurensis, as described in the literature.[1][2][3]
Experimental Workflow for this compound Isolation
Methodology:
-
Extraction: The dried plant material of Tilia amurensis is extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Bioactivity-Guided Fractionation: The different solvent fractions are often screened for biological activity. In the case of neuroprotective studies, the EtOAc fraction has been shown to be the most potent.[1]
-
Chromatographic Separation: The bioactive EtOAc fraction is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to yield sub-fractions.
-
Sephadex LH-20 Column Chromatography: Further purification of the sub-fractions is achieved using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is often accomplished using preparative HPLC with a C18 column and a gradient of acetonitrile-water as the mobile phase.
-
-
Structural Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.
Biological Activities and Mechanisms of Action
This compound has demonstrated promising biological activities, particularly in the areas of neuroprotection and anti-sepsis.
Neuroprotective Effects
This compound has been shown to exhibit significant neuroprotective activity against glutamate-induced oxidative stress in hippocampal HT22 cells.[1][2][3]
Experimental Protocol for Assessing Neuroprotective Activity:
-
Cell Culture: Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Glutamate-Induced Toxicity: To induce neuronal cell death, HT22 cells are treated with glutamate.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before the addition of glutamate.
-
Cell Viability Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at a specific wavelength, and the cell viability is expressed as a percentage of the control group.
Quantitative Data on Neuroprotective Activity:
The neuroprotective effect of this compound is dose-dependent. In a study on glutamate-injured HT22 cells, this compound showed significant neuroprotective activities at concentrations of 10, 50, and 100 μM.[1]
| Concentration (μM) | Relative Neuroprotection (%) |
| 10 | Significant protection observed |
| 50 | Significant protection observed |
| 100 | Significant protection observed |
Signaling Pathway in Neuroprotection
Anti-Sepsis Activity
While direct and detailed studies on the anti-sepsis activity of this compound are emerging, related compounds and plant extracts containing this compound have shown potential in mitigating the inflammatory response associated with sepsis. The mechanism is often linked to the modulation of inflammatory signaling pathways, such as the NF-κB pathway.
General Experimental Protocol for In Vivo Sepsis Model:
-
Animal Model: Sepsis is typically induced in mice by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).
-
This compound Administration: Mice are treated with this compound, either before or after the LPS challenge.
-
Monitoring: Survival rates are monitored over a specific period. Blood and tissue samples may be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and markers of organ damage.
Potential Signaling Pathway in Anti-Sepsis Activity
Future Directions
The existing research on this compound provides a strong foundation for its potential as a therapeutic agent. Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its neuroprotective and anti-inflammatory effects.
-
In Vivo Efficacy: Conducting comprehensive in vivo studies to validate the therapeutic potential of this compound in animal models of neurodegenerative diseases and sepsis.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.
Conclusion
This compound is a promising natural product with demonstrated neuroprotective and potential anti-inflammatory activities. This technical guide provides a summary of the current knowledge on its chemical properties, isolation, and biological effects. Further research is warranted to fully explore its therapeutic potential and pave the way for its development as a novel therapeutic agent.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the current scientific literature on Nudiposide, a naturally occurring lignan, and its related compounds. This document consolidates available data on its chemical properties, isolation methods, and biological activities, with a focus on its potential as a therapeutic agent.
Introduction to this compound and Related Lignans
This compound is a lignan that has been identified in plant species such as Litsea glutinosa and Berchemia floribunda. Lignans are a large class of polyphenolic compounds derived from the dimerization of substituted phenylpropanoid units. They are widely distributed in the plant kingdom and have garnered significant interest from the scientific community due to their diverse and potent biological activities. These activities include antitumor, anti-inflammatory, antioxidant, and antiviral effects, making them promising candidates for drug discovery and development.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₆O₁₂ | PubChem |
| Molecular Weight | 552.6 g/mol | PubChem |
| IUPAC Name | (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | PubChem |
| CAS Number | 62058-46-2 | PubChem |
Isolation of this compound and Related Lignans
Experimental Protocol: General Bioassay-Guided Fractionation for Lignan Isolation
-
Plant Material Collection and Preparation: The relevant plant parts (e.g., leaves, stems, or roots) are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Bioassay of Fractions: Each fraction is tested for the biological activity of interest (e.g., cytotoxicity, anti-inflammatory activity).
-
Column Chromatography: The most active fraction is subjected to further separation using various column chromatography techniques, such as silica gel chromatography or Sephadex LH-20, with a gradient of solvents.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC to isolate the pure compound (this compound).
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).
Biological Activities of this compound and Related Lignans
While specific quantitative data for the biological activity of this compound is scarce in the reviewed literature, studies on related lignans from the Litsea genus provide valuable insights into its potential therapeutic effects.
Cytotoxic Activity
Several lignans isolated from Litsea cubeba have demonstrated cytotoxic activity against various cancer cell lines.[1][2][3] The table below summarizes the reported IC₅₀ values.
| Lignan | Cell Line | IC₅₀ (µM) | Source |
| Dibenzylbutyrolactone Lignan 17 | HCT-116 | 0.28 - 18.47 | [1] |
| Dibenzylbutyrolactone Lignan 18 | HCT-116 | 0.28 - 18.47 | [1] |
| Dibenzylbutyrolactone Lignan 19 | HCT-116 | 0.28 - 18.47 | [1] |
| Dibenzylbutyrolactone Lignan 17 | A2780 | 0.28 - 18.47 | [1] |
| Dibenzylbutyrolactone Lignan 18 | A2780 | 0.28 - 18.47 | [1] |
| Dibenzylbutyrolactone Lignan 19 | A2780 | 0.28 - 18.47 | [1] |
| 7',9-epoxylignan with feruloyl group | NCI-H1650 | Selectively cytotoxic | [1][2] |
| 7',9-epoxylignan with cinnamoyl group | NCI-H1650 | Selectively cytotoxic | [1][2] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, A2780, NCI-H1650) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (lignans) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Anti-inflammatory Activity
Lignans from Litsea cubeba have also been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, indicating anti-inflammatory potential.[1][3]
| Lignan | IC₅₀ (µM) for NO Inhibition | Source |
| Compound 4 | 46.8 | [1][3] |
| Compound 5 | 50.1 | [1][3] |
| Compound 6 | 58.6 | [1][3] |
| Compound 11 | 47.5 | [1][3] |
| Compound 12 | 66.5 | [1][3] |
Interestingly, a study on new lignan glycosides from the root barks of Litsea glutinosa found that these specific compounds did not inhibit LPS-induced NO production in RAW264.7 cells.[4] This highlights the structural specificity required for biological activity.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and incubated overnight.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test lignans for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
IC₅₀ Calculation: The IC₅₀ value for NO inhibition is calculated from the concentration-response curve.
Potential Mechanism of Action: Modulation of NF-κB Signaling Pathway
Many natural products with anti-inflammatory properties exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. While there is no direct evidence yet linking this compound to this pathway, it is a plausible mechanism of action given the anti-inflammatory activity of related lignans.
The activation of the NF-κB pathway by stimuli like LPS leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. It is hypothesized that this compound, like other anti-inflammatory lignans, may inhibit this pathway, possibly by preventing the phosphorylation of IκBα by the IκB kinase (IKK) complex.
Conclusion and Future Directions
This compound, a lignan found in Litsea glutinosa and Berchemia floribunda, belongs to a class of compounds with demonstrated biological activities. While direct evidence for the bioactivity of this compound is currently limited, studies on related lignans suggest its potential as a cytotoxic and anti-inflammatory agent.
Future research should focus on:
-
Isolation and Purification: Development of a standardized and efficient protocol for the isolation of this compound in sufficient quantities for comprehensive biological evaluation.
-
Quantitative Bioactivity Studies: Determination of the specific IC₅₀ values of this compound against a panel of cancer cell lines and in various anti-inflammatory assays.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the biological activities of this compound, including its potential effects on key signaling pathways such as NF-κB.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models to assess its therapeutic potential.
The exploration of this compound and its related lignans holds promise for the discovery of novel therapeutic leads for the treatment of cancer and inflammatory diseases.
References
Nudiposide: An Obscure Aromatic Glucoside with Unexplored Potential
An In-depth Review of a Sparsely Researched Natural Product
Nudiposide, a distinct aromatic glucoside, has been identified in the botanical species Litsea glutinosa and Berchemia floribunda.[1] Despite its documented presence in these plants, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth research specifically focused on this compound. While the plants themselves have been subjects of phytochemical and pharmacological investigations, this compound remains a largely uncharacterized molecule. This guide synthesizes the limited available information on this compound and, in the absence of specific data, outlines general methodologies and potential avenues for future research inspired by the study of analogous natural products.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from its entry in the PubChem database.
| Property | Value | Source |
| Molecular Formula | C27H36O12 | PubChem |
| Molecular Weight | 552.6 g/mol | PubChem |
| IUPAC Name | (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | PubChem |
| CAS Number | 62058-46-2 | PubChem |
Research History: A Notable Lack of Specific Focus
The history of this compound research is conspicuous by its brevity. While it has been identified as a constituent of Litsea glutinosa and Berchemia floribunda, dedicated studies to elucidate its specific biological activities, mechanism of action, or potential therapeutic applications are not readily found in the scientific literature. Research on these plants has often focused on the crude extracts or other more abundant or bioactive compounds.
Key Findings: Inferences from Related Research
Given the absence of direct research on this compound, we can only infer its potential from the known biological activities of the plant extracts in which it is found. It is crucial to note that these activities cannot be directly attributed to this compound without further focused investigation.
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not available. However, a general workflow for the study of a natural product like this compound can be proposed based on standard methodologies in phytochemistry and pharmacology.
Signaling Pathways: A Realm of Speculation
Without any data on the biological activity of this compound, any depiction of its involvement in signaling pathways would be purely speculative. Research into the mechanisms of other natural glucosides or compounds from Litsea and Berchemia species could provide a starting point for hypothesis generation. For instance, many natural products are known to modulate pathways such as NF-κB (involved in inflammation) or MAPK pathways (involved in cell proliferation and apoptosis).
Future Directions
The significant gap in the scientific literature concerning this compound presents a clear opportunity for original research. Future studies should focus on:
-
Isolation and Purification: Developing a robust and scalable method for isolating this compound from its natural sources.
-
Spectroscopic Characterization: Comprehensive structural elucidation using modern spectroscopic techniques to confirm its identity and stereochemistry.
-
In Vitro Biological Screening: A broad-based screening of this compound against a panel of biological targets to identify potential therapeutic activities, such as antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.
-
Mechanism of Action Studies: Once a significant biological activity is identified, further research will be necessary to unravel the underlying molecular mechanisms and signaling pathways.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Nudiposide from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudiposide is a lignan glycoside that has been identified in various plant species, most notably in Saururus chinensis (Lour.) Baill.[1][2]. Lignans are a class of polyphenols that have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and antioxidant properties. The effective extraction and purification of this compound are critical preliminary steps for its further investigation in preclinical and clinical research, as well as for its potential development as a therapeutic agent.
This document provides a comprehensive overview of a generalized protocol for the extraction and purification of this compound from plant material. The methodologies described herein are based on established techniques for the isolation of secondary metabolites from Saururus chinensis and other plant sources.[1][3]
Experimental Protocols
The following protocol outlines a general procedure for the extraction and isolation of this compound from the aerial parts of Saururus chinensis. Researchers should note that optimization of these conditions may be necessary to enhance the yield and purity of the final product.
Plant Material Preparation
-
Collection and Identification: The aerial parts of Saururus chinensis should be collected during the appropriate season to ensure a high concentration of the target compound. Proper botanical identification is crucial to ensure the correct plant species is used.
-
Drying: The collected plant material should be thoroughly washed with water to remove any dirt and contaminants. Subsequently, the material should be air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of bioactive compounds. Alternatively, a plant dryer can be used at a controlled temperature (typically 40-50°C).
-
Grinding: The dried plant material is then ground into a fine powder using a mechanical grinder. This increases the surface area of the plant material, facilitating more efficient extraction.
Extraction
-
Solvent Selection: 95% ethanol is a commonly used solvent for the extraction of lignans and other moderately polar compounds from plant materials.[1]
-
Maceration: The powdered plant material is soaked in 95% ethanol at a solid-to-solvent ratio of approximately 1:10 (w/v). The mixture is then left to stand at room temperature for a period of 24 to 72 hours with occasional agitation to ensure thorough extraction.
-
Filtration and Concentration: Following maceration, the mixture is filtered to separate the extract from the solid plant residue. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude extract.
Purification
-
Solvent Partitioning (Optional): The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be concentrated in the more polar fractions.
-
Column Chromatography: The fraction enriched with this compound is subjected to column chromatography for further purification.
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of lignans.[1]
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol.
-
Fraction Collection: The eluate is collected in fractions, and each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, the fractions from column chromatography that are rich in the target compound can be further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
Analysis and Identification
-
High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound is determined by analytical HPLC.
-
Spectroscopic Analysis: The chemical structure of the purified this compound is confirmed using spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed structure of the molecule.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes for the extraction and purification of this compound. It is important to note that specific yields can vary significantly depending on the plant material, collection time, and the precise experimental conditions used.
| Parameter | Method/Condition | Expected Outcome/Remarks |
| Plant Material | Aerial parts of Saururus chinensis | Ensure proper identification and drying to preserve bioactive compounds. |
| Extraction Solvent | 95% Ethanol | Efficient for extracting moderately polar compounds like lignan glycosides.[1] |
| Extraction Technique | Maceration | A simple and effective method for small to medium scale extractions. |
| Purification - Step 1 | Silica Gel Column Chromatography | Effective for the initial separation of compounds based on polarity.[1] |
| Elution Solvents | Gradient of Chloroform-Methanol | Allows for the sequential elution of compounds with increasing polarity. |
| Purification - Step 2 | Preparative HPLC | Used for the final purification to achieve high purity of this compound. |
| Purity Analysis | Analytical HPLC | To confirm the purity of the final isolated compound. |
| Structural Elucidation | MS, ¹H-NMR, ¹³C-NMR | To confirm the identity and structure of the purified this compound. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.
Caption: A flowchart of the this compound extraction and purification process.
Logical Relationships in Extraction
The following diagram illustrates the relationship between key extraction parameters and the desired outcomes of yield and purity.
Caption: Key parameters influencing this compound extraction yield and purity.
References
Optimization of Nudiposide Extraction Yield: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudiposide, an iridoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. Found in various plant species, particularly within the Verbascum and Scrophularia genera, efficient extraction of this bioactive compound is a critical first step for research and drug development. These application notes provide a comprehensive overview of optimized extraction methodologies for this compound, focusing on maximizing yield and purity. The protocols detailed below are based on established methods for the extraction of iridoid glycosides from plant matrices, offering a robust starting point for laboratory-scale extraction and process development.
Data Presentation: Comparison of Extraction Methods for Iridoid Glycosides
The following table summarizes quantitative data from studies on the extraction of iridoid glycosides, providing a comparative overview of different methods and their key parameters. While specific yields for this compound are not extensively reported, these values for similar compounds offer valuable insights for optimizing its extraction.
| Extraction Method | Plant Material | Key Parameters | Reported Yield/Efficiency | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Gentiana rigescens | 82% Methanol, 68:1 Liquid-to-Solid Ratio, 32 min | 63.08 mg/g of four iridoid glycosides | [1] |
| Ultrasonic Cell Grinder Extraction (UCGE) | Corni fructus | Water, 45:1 Liquid-to-Solid Ratio, 1600 W, 40 min | 2.176% morroniside, 0.839% loganin | [2] |
| Ultrasonic-Microwave Synergistic Extraction (UMSE) | Patrinia scabra | 50% Ethanol, 1:18 Solid-to-Liquid Ratio, 600 W, 45 min | Optimized for total iridoid glycoside content | [3] |
| Maceration | Verbascum diversifolium | Ethanol, 70% Ethanol, Water | Ethanol extract showed highest total phenolic (45.69 mg GAE/g) and flavonoid (21.57 mg RE/g) content.[4][5] | [4] |
| Heat Reflux Extraction | Corni fructus | 64% Ethanol, 78°C, 38 min | Lower yield compared to UCGE | [2] |
Key Parameters Influencing this compound Extraction Yield
The successful extraction of this compound is dependent on several critical parameters that influence the efficiency and selectivity of the process.
-
Solvent Selection: The polarity of the solvent is a crucial factor. Iridoid glycosides, including this compound, are generally polar molecules. Therefore, polar solvents such as methanol, ethanol, and water, or mixtures thereof, are effective for their extraction.[1][2][4] The choice of solvent can also impact the co-extraction of other compounds, which may necessitate further purification steps. This compound is soluble in methanol and ethanol.[6]
-
Solvent Concentration: For alcohol-water mixtures, the concentration of the organic solvent plays a significant role. An optimal concentration creates a solvent system with the ideal polarity to maximize the solubility of this compound while minimizing the extraction of undesirable compounds. For instance, an 82% methanol concentration was found to be optimal for the ultrasonic extraction of iridoids from Gentiana rigescens.[1]
-
Temperature: Higher temperatures generally increase the solubility of the target compound and the diffusion rate of the solvent into the plant matrix. However, excessive heat can lead to the degradation of thermolabile compounds like this compound.
-
Extraction Time: The duration of the extraction process should be sufficient to allow for complete diffusion of the solvent into the plant material and the subsequent dissolution of this compound. Prolonged extraction times may not significantly increase the yield and could lead to the degradation of the target compound.
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance the concentration gradient, thereby improving the extraction efficiency. However, using an excessively large volume of solvent increases costs and the time required for subsequent evaporation steps. A ratio of 68:1 (mL/g) was optimal for iridoid extraction from Gentiana rigescens.[1]
-
Particle Size of Plant Material: Reducing the particle size of the plant material by grinding increases the surface area available for solvent contact, which can significantly improve the extraction efficiency.
Experimental Protocols
The following are detailed protocols for three common and effective methods for this compound extraction.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method often results in higher yields in shorter extraction times compared to traditional methods.
Materials and Equipment:
-
Dried and powdered plant material (e.g., from Verbascum or Scrophularia species)
-
Methanol or Ethanol (AR grade)
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it into a 500 mL beaker.
-
Prepare the extraction solvent. Based on literature for similar compounds, an 82% methanol in water solution is a good starting point.[1] For 200 mL of solvent, mix 164 mL of methanol with 36 mL of deionized water.
-
Add the extraction solvent to the beaker containing the plant material to achieve a liquid-to-solid ratio of 20:1 (in this case, 200 mL).
-
Place the beaker in an ultrasonic bath. Set the temperature to 40-50°C and the sonication time to 30-40 minutes. If using a probe sonicator, ensure the probe is submerged in the slurry without touching the bottom or sides of the beaker and use a pulsed mode to prevent overheating.
-
After sonication, filter the mixture through a Buchner funnel with filter paper under vacuum to separate the extract from the solid residue.
-
Wash the solid residue with a small volume of the extraction solvent to recover any remaining this compound.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to remove the solvent.
-
The resulting crude extract can be further purified using chromatographic techniques.
Protocol 2: Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to rapid cell wall disruption and enhanced extraction efficiency. This method is known for its speed and reduced solvent consumption.
Materials and Equipment:
-
Dried and powdered plant material
-
Ethanol (AR grade)
-
Deionized water
-
Microwave extraction system
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 5 g of the dried, powdered plant material into a microwave extraction vessel.
-
Prepare the extraction solvent. A 50-70% ethanol in water solution is a suitable starting point. For 100 mL of 60% ethanol, mix 60 mL of ethanol with 40 mL of deionized water.
-
Add the solvent to the vessel to achieve a solid-to-liquid ratio of 1:20 (in this case, 100 mL).
-
Seal the extraction vessel and place it in the microwave extraction system.
-
Set the microwave power (e.g., 400-600 W), temperature (e.g., 60-70°C), and extraction time (e.g., 10-20 minutes). These parameters should be optimized for the specific plant material and equipment.
-
After the extraction is complete, allow the vessel to cool to room temperature before opening.
-
Filter the extract to separate it from the plant residue.
-
Concentrate the filtered extract using a rotary evaporator.
Protocol 3: Maceration
Maceration is a simple and traditional extraction method that involves soaking the plant material in a solvent for an extended period. While it is less efficient than modern techniques, it requires minimal specialized equipment.
Materials and Equipment:
-
Dried and powdered plant material
-
Ethanol or Methanol (AR grade)
-
Erlenmeyer flask with a stopper
-
Shaker or magnetic stirrer (optional)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 20 g of the dried, powdered plant material into a 500 mL Erlenmeyer flask.
-
Add 400 mL of 80% ethanol to the flask to achieve a 1:20 solid-to-liquid ratio.
-
Stopper the flask and place it on a shaker or use a magnetic stirrer to ensure continuous agitation. If a shaker is not available, shake the flask manually several times a day.
-
Allow the mixture to macerate for 24-72 hours at room temperature.
-
After the maceration period, filter the extract to remove the solid plant material.
-
Wash the residue with a small amount of the solvent.
-
Combine the filtrates and concentrate them using a rotary evaporator.
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound from plant material.
Logical Relationship of Key Extraction Parameters
Caption: The relationship between key parameters and the final this compound extraction yield.
References
- 1. "Optimization of ultrasonic extraction by response surface methodology " by Y. Pan, J. Zhang et al. [jfda-online.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the chemical profile and biological studies of Verbascum diversifolium Hochst. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:62058-46-2 | Manufacturer ChemFaces [chemfaces.com]
Nudiposide Purification by Column Chromatography: Application Notes and Protocols for Researchers
For Immediate Release
Application Note: High-Purity Nudiposide Isolation from Botanical Sources Using Silica Gel Column Chromatography
This application note details a robust methodology for the purification of this compound, a lignan glycoside with significant neuroprotective and anti-inflammatory properties, from crude plant extracts. The described protocol utilizes silica gel column chromatography, a widely accessible and effective technique for the isolation of polar natural products. This method is designed for researchers in natural product chemistry, pharmacology, and drug development seeking to obtain high-purity this compound for further investigation.
This compound has been identified in various plant species, including Saraca indica, Litsea glutinosa, and Berchemia floribunda. The purification process is critical to remove interfering compounds and isolate this compound for accurate biological and pharmacological studies.
Introduction to this compound and its Biological Activities
This compound is a bioactive compound of interest due to its potential therapeutic applications. Preliminary studies have indicated that this compound may offer neuroprotective effects against glutamate-induced excitotoxicity, a key factor in several neurodegenerative diseases. Additionally, it has demonstrated anti-inflammatory activity, potentially through the modulation of the TNF-α signaling pathway. These properties make this compound a promising candidate for further research and development.
Experimental Protocols
Extraction of Crude this compound
A general procedure for the extraction of this compound from plant material is as follows:
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves, bark) and grind it into a coarse powder.
-
Maceration: Soak the powdered plant material in a suitable solvent, such as methanol or ethanol, at room temperature for 24-48 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
This compound Purification by Silica Gel Column Chromatography
This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.
Materials and Reagents:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Crude plant extract containing this compound
-
Solvents: Chloroform, Methanol (HPLC grade)
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for visualization
Protocol:
-
Column Preparation:
-
Ensure the chromatography column is clean and dry.
-
Place a small plug of cotton wool or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform).
-
Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble extracts, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powdered mixture onto the top of the column.
-
-
Elution:
-
Begin elution with a less polar mobile phase, such as 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or gradient manner. A common gradient involves increasing the methanol concentration in chloroform (e.g., 99:1, 98:2, 95:5, 90:10, and so on).
-
The optimal solvent system for eluting this compound typically falls in the more polar range of this gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain pure this compound, as determined by TLC analysis.
-
-
Isolation of Pure this compound:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes for the purification of this compound using silica gel column chromatography. Please note that the yield and purity can vary depending on the starting plant material and the precise chromatographic conditions.
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Chloroform:Methanol (Gradient Elution) |
| Initial Mobile Phase | 100% Chloroform |
| Final Mobile Phase | Chloroform:Methanol (e.g., 80:20 v/v) |
| Detection Method | Thin Layer Chromatography with UV visualization |
| Expected Purity | >95% (based on TLC and HPLC analysis) |
| Expected Yield | Variable, dependent on source and extraction efficiency |
Visualizations
Experimental Workflow
Application Note: Quantitative Analysis of Nudiposide using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Nudiposide using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This compound, a lignan with significant neuroprotective and anti-inflammatory properties, requires a reliable and accurate analytical method for its quantification in various samples, including plant extracts and pharmaceutical formulations.[1] This application note outlines the chromatographic conditions, sample preparation, standard preparation, and method validation parameters based on established methodologies for the analysis of structurally similar lignan compounds.[2][3][4][5][6] The provided protocol is intended to serve as a comprehensive guide for researchers to develop and validate a robust HPLC method for this compound quantification.
Introduction
This compound is a lignan found in several plant species, including Litsea glutinosa and Berchemia floribunda.[7] It has garnered interest in the scientific community due to its potential therapeutic effects, such as neuroprotection against glutamate-induced toxicity and protective effects against sepsis.[1] As research into the pharmacological activities and potential clinical applications of this compound progresses, the need for a validated, accurate, and precise analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals in complex mixtures.[2][3][8] This document details a proposed HPLC method suitable for the routine analysis of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The proposed chromatographic conditions are based on typical methods for lignan analysis.[2][3][6]
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Formic Acid (v/v) |
| Gradient Elution | Start with a lower concentration of acetonitrile and gradually increase. A suggested starting point is 80% B, decreasing to 20% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (based on the UV absorbance of the phenolic groups in lignans)[6] |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for the calibration curve and subsequent quantification.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general procedure for plant extracts.
-
Extraction: Extract a known amount of the dried and powdered plant material with a suitable solvent such as methanol or ethanol.[4] Ultrasonic or Soxhlet extraction can be employed to improve efficiency.
-
Filtration: Filter the resulting extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system.[9]
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector. |
| Linearity | A linear relationship between the concentration and the peak area should be established over a defined range. The correlation coefficient (r²) should be ≥ 0.999.[10][11] |
| Range | The range should be established based on the linearity studies and should encompass the expected concentration of this compound in the samples. |
| Accuracy | The accuracy should be assessed by recovery studies of spiked samples. The mean recovery should be within 98-102%. |
| Precision | - Repeatability (Intra-day precision): The relative standard deviation (RSD) of multiple injections of the same sample on the same day should be ≤ 2%.[10] - Intermediate Precision (Inter-day precision): The RSD of the analysis of the same sample on different days should be ≤ 2%.[10] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. It can be determined based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1). |
| Robustness | The method's performance should be evaluated by making small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.[12] The results should remain unaffected by these minor changes. |
Data Presentation
The quantitative data obtained from the analysis should be summarized in clear and well-structured tables.
Table 1: Calibration Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | ≥ 2000 | |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2% |
Table 3: Summary of Method Validation Results
| Parameter | Result |
| Linearity (r²) | |
| Accuracy (% Recovery) | |
| Precision (RSD%) - Repeatability | |
| Precision (RSD%) - Intermediate | |
| LOD (µg/mL) | |
| LOQ (µg/mL) |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Logical Relationship of Method Validation Parameters
References
- 1. This compound | CAS:62058-46-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C27H36O12 | CID 14521040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 12. phcogres.com [phcogres.com]
Audience: Researchers, scientists, and drug development professionals.
An Application Note for the Analysis of Nudiposide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
This compound is a lignan glycoside that has been identified in several plant species, including Berchemia floribunda and Litsea glutinosa.[1] It possesses the molecular formula C27H36O12.[1][2] Research has indicated that this compound exhibits significant neuroprotective properties, offering protection against glutamate-induced neurotoxicity.[3] Furthermore, it has demonstrated a protective role against sepsis in animal models, where it was observed to lower plasma levels of TNF-α and IL-10.[3] Given its therapeutic potential, a robust and sensitive analytical method is crucial for its quantification in various matrices for pharmacokinetic studies, quality control of herbal preparations, and drug discovery processes.
This application note details a sensitive and specific method for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described protocol is applicable for the analysis of this compound in purified samples and plant extracts.
Experimental Protocols
Sample Preparation
The following protocol outlines the extraction of this compound from a plant matrix. For the analysis of pure standards, dissolve the compound in a suitable solvent such as methanol to a known concentration.
a. Materials and Reagents:
-
Plant material (e.g., dried and powdered leaves or bark)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm Syringe filters (PTFE or Nylon)
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
b. Extraction Protocol:
-
Weigh 1.0 g of the homogenized, dried plant powder into a centrifuge tube.
-
Add 10 mL of 80% methanol in water.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Perform ultrasonic extraction for 30 minutes in an ultrasonic bath.[4]
-
Centrifuge the mixture at 4,000 rpm for 10 minutes.[5]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.[4]
Liquid Chromatography (LC) Method
a. Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
b. LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
a. Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
b. MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Nebulizer Gas Flow | 15 L/hr |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
The quantitative analysis of this compound is achieved using Multiple Reaction Monitoring (MRM) mode. The precursor ion and a specific product ion are selected for monitoring. For lignan glycosides, a characteristic fragmentation pattern involves the loss of the sugar moiety.[5]
Table 1: this compound MRM Parameters and Retention Time
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Approximate Retention Time (min) |
| This compound | 553.6 | 421.5 | 200 | 20 | 7.5 |
Note: Collision energy should be optimized for the specific instrument being used.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for this compound analysis.
References
Application Notes and Protocols: Nudiposide Synthesis and Derivatization Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudiposide, a naturally occurring aryltetralin lignan glycoside, has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory activities. This document provides a detailed overview of plausible synthetic and derivatization strategies for this compound, based on established methodologies for related lignan scaffolds. Due to the absence of a published total synthesis of this compound, this guide presents a composite of established synthetic routes for structurally similar aryltetralin lignans, offering a strategic blueprint for its de novo synthesis. Furthermore, derivatization strategies are proposed to facilitate the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Detailed experimental protocols for key transformations and relevant signaling pathways are also provided.
Introduction to this compound
This compound is a lignan glycoside with the chemical formula C₂₇H₃₆O₁₂ and a molecular weight of 552.58 g/mol . It has been isolated from various plant species, including Litsea glutinosa, Berchemia florunda, Polygonum capitatum, Saraca indica, and Ulmus davidiana var. japonica. Preliminary studies have indicated its potential as a neuroprotective agent and in the management of sepsis, where it has been shown to reduce plasma levels of TNF-α, IL-10, and ALT. This suggests a potent anti-inflammatory mechanism of action, a common feature among lignan compounds. The complex stereochemistry and glycosidic linkage of this compound present significant synthetic challenges and opportunities for chemical modification to enhance its biological profile.
Proposed Total Synthesis Strategies for this compound Aglycone
While a total synthesis of this compound has not yet been reported in the literature, the synthesis of its aglycone can be envisioned by adapting established methods for other aryltetralin lignans, such as the well-studied podophyllotoxin. The core challenge lies in the stereoselective construction of the tetralin ring system with the correct relative and absolute stereochemistry at its multiple chiral centers.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of the this compound aglycone would disconnect the molecule at key bonds to reveal simpler, more accessible starting materials. The glycosidic bond would be the first disconnection, leading to the this compound aglycone and a protected xylose donor. The tetralin core could then be disconnected through several strategies, with common approaches for related lignans involving a lactone or a precursor that can be cyclized.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Strategies for the Aryltetralin Core
Several powerful synthetic strategies have been employed for the construction of the aryltetralin lignan skeleton and could be adapted for the synthesis of the this compound aglycone.
-
Photocyclization of Bis-benzylidene Succinates: This method involves the stereoselective photocyclization of a chiral bis-benzylidene succinate derivative to form the tetralin ring with high diastereoselectivity. The chirality can be induced by a chiral auxiliary, such as L-prolinol. This approach has been successfully used in the formal synthesis of (-)-podophyllotoxin.
-
Diels-Alder Reaction: An intramolecular Diels-Alder reaction of a suitably substituted precursor can be a powerful tool to construct the fused ring system of the aryltetralin core in a highly stereocontrolled manner.
-
Tandem Conjugate Addition: This strategy relies on the conjugate addition of a nucleophile to an unsaturated system, followed by an intramolecular cyclization to form the tetralin ring.
Table 1: Comparison of Synthetic Strategies for Aryltetralin Lignan Cores
| Strategy | Key Features | Potential Advantages for this compound Synthesis | Potential Challenges |
| Photocyclization | Stereoselective cyclization of a chiral precursor. | High stereocontrol, potential for multigram scale-up. | Requires specialized photochemical equipment. |
| Diels-Alder Reaction | Convergent and highly stereospecific. | Excellent control over multiple stereocenters in one step. | Synthesis of the complex diene precursor can be challenging. |
| Tandem Conjugate Addition | Stepwise formation of C-C bonds. | Good control over individual bond formations. | May require multiple steps and protecting group manipulations. |
Glycosylation
The final step in the proposed synthesis of this compound would be the glycosylation of the aglycone with a suitable xylose donor. This can be achieved through chemical or enzymatic methods.
-
Chemical Glycosylation: This typically involves the use of a protected xylosyl donor with a good leaving group (e.g., a trichloroacetimidate or a bromide) activated by a promoter (e.g., TMSOTf or a silver salt). The stereochemical outcome of the glycosylation is a critical consideration.
-
Enzymatic Glycosylation: The use of glycosyltransferases offers a highly stereoselective and efficient method for the formation of the glycosidic bond under mild conditions. This approach can avoid the need for extensive protecting group manipulations.
Derivatization Strategies for SAR Studies
To explore the structure-activity relationships of this compound and to develop analogs with improved therapeutic properties, several derivatization strategies can be employed. These strategies target the various functional groups present in the molecule.
Caption: Potential derivatization sites on this compound.
Modification of Phenolic Hydroxyl Groups
The phenolic hydroxyl groups on the aromatic rings are prime targets for modification.
-
Esterification: Reaction with various acyl chlorides or anhydrides can introduce ester functionalities, which can modulate lipophilicity and act as prodrugs.
-
Etherification: Alkylation with different alkyl halides can yield ethers, which can alter hydrogen bonding capacity and steric properties.
Modification of the Sugar Moiety
The hydroxyl groups of the xylose unit can be modified to investigate the role of the sugar in biological activity.
-
Acylation and Alkylation: Similar to the phenolic hydroxyls, these groups can be esterified or etherified to alter polarity and bioavailability.
-
Glycosidic Bond Modification: Synthesis of analogs with different sugars (e.g., glucose, rhamnose) or with an altered anomeric configuration (α vs. β) can provide insights into the importance of the carbohydrate portion for target recognition.
Aromatic Ring Substitution
The aromatic rings can be functionalized to introduce new substituents that can interact with biological targets.
-
Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, or Friedel-Crafts acylation can introduce a variety of substituents onto the aromatic rings, although regioselectivity can be a challenge.
Table 2: Proposed this compound Derivatives and Their Rationale
| Derivative Class | Modification | Rationale for Synthesis |
| Phenolic Esters | Acetylation, Benzoylation | Improve bioavailability, potential for prodrug strategy. |
| Phenolic Ethers | Methylation, Benzylation | Modulate hydrogen bonding and steric interactions with target. |
| Sugar Acyl Esters | Peracetylation of xylose | Increase lipophilicity and cell permeability. |
| Aromatic Halogenated Analogs | Bromination, Fluorination | Enhance binding affinity through halogen bonding, alter metabolic stability. |
| Alternative Glycosides | Replacement of xylose with glucose | Investigate the role of the sugar moiety in target recognition. |
Experimental Protocols (Hypothetical)
The following are hypothetical protocols based on established procedures for similar lignans.
Protocol 1: General Procedure for the Esterification of Phenolic Hydroxyl Groups
-
Dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride or anhydride (2-4 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Glycosylation using a Trichloroacetimidate Donor
-
Dissolve the this compound aglycone (1 equivalent) and the protected xylosyl trichloroacetimidate donor (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cool the mixture to -40 °C.
-
Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equivalents) in anhydrous dichloromethane dropwise.
-
Stir the reaction at -40 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the protected glycoside by column chromatography.
-
Deprotect the sugar hydroxyls using standard conditions (e.g., Zemplén deacetylation for acetate protecting groups).
Putative Signaling Pathways
Lignans are known to exert their anti-inflammatory effects through the modulation of several key signaling pathways. Based on the reported activities of this compound and related compounds, a putative mechanism of action can be proposed.
Caption: Putative anti-inflammatory signaling pathway of this compound.
This compound likely inhibits the production of pro-inflammatory mediators by suppressing the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Additionally, it may upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes that protect against oxidative stress.
Conclusion
While the total synthesis of this compound remains an unaccomplished goal in organic chemistry, this document provides a comprehensive framework of plausible synthetic and derivatization strategies based on the rich chemistry of related aryltetralin lignans. The proposed methodologies offer a starting point for researchers aiming to synthesize this compound and its analogs for further biological evaluation. The exploration of these synthetic avenues will undoubtedly contribute to a deeper understanding of the therapeutic potential of this promising natural product.
Application Notes: In Vitro Antioxidant Assays for Nudiposide
Introduction
Nudiposide is a lignan glycoside that has been identified in various plant species.[1] The evaluation of the antioxidant potential of natural compounds like this compound is a critical step in the discovery of new therapeutic agents for conditions associated with oxidative stress. In vitro antioxidant assays provide a rapid and effective means to screen compounds for their ability to scavenge free radicals. The most common and reliable of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2][3] These assays are based on colorimetric changes that occur when the stable radical is neutralized by an antioxidant, which can be quantified spectrophotometrically.[4]
Assay Principles
The antioxidant activity of a compound can be attributed to its ability to donate a hydrogen atom or an electron to a free radical, thus neutralizing it and breaking the chain of radical propagation.[5][6]
-
DPPH Radical Scavenging Assay: The DPPH assay relies on the use of a stable free radical, DPPH•, which has a deep purple color in solution and a maximum absorbance around 517 nm.[7][8] When an antioxidant compound donates a hydrogen atom or electron to DPPH•, it is reduced to its non-radical form, DPPH-H, resulting in a color change from purple to yellow.[9] The degree of discoloration is directly proportional to the antioxidant's scavenging capacity.[2]
-
ABTS Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color and absorbs light at 734 nm.[10][11] The ABTS•+ is produced by reacting ABTS with a strong oxidizing agent like potassium persulfate.[3][12] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of color reduction is a measure of the antioxidant's activity.[10] The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[13]
Experimental Protocols
The following protocols are designed for a 96-well microplate format, which is suitable for screening and determining the half-maximal inhibitory concentration (IC50).
Protocol 1: DPPH Radical Scavenging Assay
1. Materials and Reagents
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[7]
-
Methanol or Ethanol (Spectrophotometric grade)[7]
-
Positive Control: Ascorbic Acid, Trolox, or Butylated Hydroxytoluene (BHT)[9][11]
-
96-well microplate
-
Microplate spectrophotometer
-
Multichannel pipette
2. Reagent Preparation
-
DPPH Working Solution (0.1 mM): Dissolve 2 mg of DPPH in 50 mL of methanol or ethanol.[8][10] This solution should be freshly prepared and kept in the dark to prevent degradation.[7][14] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[8]
-
Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to achieve a range of final concentrations for testing.
-
Positive Control Stock Solution: Prepare a stock solution of the positive control (e.g., Ascorbic Acid at 1 mg/mL) and create serial dilutions in the same manner as the test compound.
3. Assay Procedure
-
Add 100 µL of the various dilutions of this compound or the positive control to the wells of a 96-well plate in triplicate.
-
Add 100 µL of the solvent used for dilution to separate wells to serve as the negative control.
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.[14]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7][9][11]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[7]
-
Blank: Use 100 µL of the sample solvent and 100 µL of methanol (without DPPH) to correct for any background absorbance from the sample itself.
4. Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [ (A_control - A_sample) / A_control ] × 100 [11]
-
Where:
-
A_control is the absorbance of the negative control (solvent + DPPH solution).
-
A_sample is the absorbance of the test compound or positive control.
-
-
-
Plot the % Scavenging against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the graph.
Protocol 2: ABTS Radical Cation Decolorization Assay
1. Materials and Reagents
-
This compound (Test Compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt[15]
-
Potassium persulfate (K₂S₂O₈)[12]
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS)
-
Positive Control: Trolox or Ascorbic Acid[10]
-
96-well microplate
-
Microplate spectrophotometer
2. Reagent Preparation
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[10][12]
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[10][12]
-
ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes (1:1 ratio).[10] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[3][10] This is the ABTS•+ stock solution.
-
ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10][11] This working solution should be prepared fresh for each assay.
-
Test Compound and Positive Control Solutions: Prepare stock and serial dilutions of this compound and the positive control as described in the DPPH protocol.
3. Assay Procedure
-
Add 20 µL of the various dilutions of this compound or the positive control to the wells of a 96-well plate in triplicate.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Mix thoroughly and incubate at room temperature for 6-10 minutes in the dark.[12][13]
-
Measure the absorbance at 734 nm using a microplate reader.[10][12]
4. Data Analysis
-
Calculate the percentage of ABTS•+ scavenging activity using the formula:
-
% Scavenging = [ (A_control - A_sample) / A_control ] × 100 [10]
-
Where:
-
A_control is the absorbance of the control (solvent + ABTS•+ solution).
-
A_sample is the absorbance of the test compound or positive control.
-
-
-
Plot the % Scavenging against the concentration of this compound to determine the IC50 value.
Data Presentation
As no specific antioxidant activity data for isolated this compound was found in the searched literature, the following table is provided as a template for researchers to populate with their experimental findings. Values for common positive controls are included for comparison.
Table 1: Antioxidant Activity Data for this compound and Standard Controls
| Compound | Assay | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |
| This compound | DPPH | To be determined | Ascorbic Acid | ~12.27[16] |
| This compound | ABTS | To be determined | Ascorbic Acid | ~86.35[16] |
| This compound | DPPH | To be determined | Trolox | ~86.6 (0.221 µM)[17] |
| This compound | ABTS | To be determined | Trolox | - |
Note: IC50 values can vary based on specific experimental conditions. The values provided for controls are from published literature and serve as a general reference.
Visualizations
Caption: Workflow for DPPH and ABTS antioxidant assays.
Caption: Chemical principles of the DPPH and ABTS assays.
References
- 1. This compound | C27H36O12 | CID 14521040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism(s) of action of antioxidants: From scavenging reactive oxygen/nitrogen species to redox signaling and the generation of bioactive secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. mdpi.com [mdpi.com]
- 9. marinebiology.pt [marinebiology.pt]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Identification, Quantification, and Antioxidant Evaluation of Phenolic Compounds from Colored Opuntia ficus-indica (L.) Roots Using UHPLC-DAD-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.sld.cu [scielo.sld.cu]
- 17. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
Nudiposide In Vivo Studies: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Nudiposide, a lignan glycoside with the chemical formula C27H36O12, has been identified in various plant species, including Ulmus davidiana var. japonica, Litsea glutinosa, and Berchemia floribunda. Emerging research has highlighted its potential therapeutic properties, primarily demonstrating neuroprotective effects in in vitro models and a protective role against sepsis in a murine model. These findings suggest that this compound warrants further investigation as a potential drug candidate.
This document provides a comprehensive overview of the available in vivo data on this compound and detailed protocols for conducting preclinical animal studies to evaluate its efficacy and safety. Given the limited number of published in vivo studies specifically on isolated this compound, this guide also incorporates methodologies from studies on extracts of plants known to contain this compound.
II. Summary of Preclinical In Vivo Data
Currently, direct in vivo research on isolated this compound is limited. However, one key study has demonstrated its protective effects in an animal model of sepsis.
Table 1: Summary of In Vivo Studies on this compound
| Therapeutic Area | Animal Model | Compound | Dosage | Route of Administration | Key Findings | Reference |
| Sepsis | Mouse | This compound (isolated from Ulmus davidiana var. japonica) | Not specified in abstract | Not specified in abstract | Decreased plasma levels of TNF-α, IL-10, and ALT activity. | [1] |
III. Potential Therapeutic Applications & Experimental Protocols
Based on existing in vitro and limited in vivo data, this compound presents a promising candidate for several therapeutic areas. Below are detailed protocols for preclinical evaluation in animal models.
A. Sepsis and Inflammation
Rationale: this compound has been shown to reduce key inflammatory markers in a mouse model of sepsis[1].
Experimental Protocol: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Induction of Sepsis (CLP Surgery):
-
Anesthetize the mouse using isoflurane or a similar anesthetic.
-
Make a 1-cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum once with a 22-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal matter.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
Administer subcutaneous saline for fluid resuscitation immediately after surgery.
-
-
This compound Administration:
-
Vehicle: Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose in saline).
-
Dose Groups: Based on preliminary dose-ranging studies, establish multiple dose groups (e.g., 1, 5, 10 mg/kg) and a vehicle control group.
-
Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour post-CLP.
-
-
Outcome Measures:
-
Survival Rate: Monitor survival for up to 7 days post-CLP.
-
Cytokine Analysis: At 6 or 24 hours post-CLP, collect blood via cardiac puncture. Separate plasma and measure levels of TNF-α, IL-6, and IL-10 using ELISA kits.
-
Organ Damage Markers: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
-
Bacterial Load: Collect peritoneal lavage fluid to determine bacterial counts.
-
-
Statistical Analysis: Use Kaplan-Meier curves for survival analysis and ANOVA or t-tests for other quantitative data.
Experimental Workflow for CLP-Induced Sepsis Model
B. Neuroprotection
Rationale: In vitro studies have demonstrated that this compound possesses significant neuroprotective activities against glutamate-induced neurotoxicity[1][2].
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats
-
Animal Model: Male Sprague-Dawley rats, 250-300g.
-
Acclimatization: As described previously.
-
Induction of Ischemic Stroke (MCAO Surgery):
-
Anesthetize the rat.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
This compound Administration:
-
Administer this compound or vehicle (i.p. or intravenously) either before the onset of ischemia (pre-treatment) or at the time of reperfusion (post-treatment).
-
-
Outcome Measures:
-
Neurological Deficit Score: Evaluate motor and neurological function at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At 48 hours, euthanize the rats, remove the brains, and slice them. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Histopathology: Perform histological analysis (e.g., H&E staining) to assess neuronal damage.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare neurological scores and infarct volumes between groups.
Signaling Pathway for Neuroprotection
IV. Pharmacokinetic and Toxicity Studies
To advance this compound as a drug candidate, comprehensive pharmacokinetic (PK) and toxicology studies are essential.
Table 2: Protocols for Pharmacokinetic and Acute Toxicity Studies
| Study Type | Animal Model | Protocol Summary | Key Parameters to Measure |
| Pharmacokinetics (PK) | Rats or Mice | Administer a single dose of this compound (i.v. and p.o.). Collect blood samples at multiple time points. Analyze plasma concentrations using LC-MS/MS. | Cmax, Tmax, AUC, half-life (t1/2), bioavailability. |
| Acute Toxicity | Mice | Administer single, escalating doses of this compound. Observe animals for 14 days for signs of toxicity and mortality. Perform gross necropsy and histopathology on major organs. | LD50, clinical signs of toxicity, changes in body weight, organ pathology. |
V. Conclusion
This compound is a natural compound with demonstrated in vivo efficacy in a sepsis model and promising in vitro neuroprotective effects. The protocols outlined in this document provide a framework for researchers to further investigate its therapeutic potential in various disease models. Rigorous pharmacokinetic and toxicological evaluations will be crucial for its translation into a clinical candidate. Further studies are warranted to elucidate its mechanisms of action and to establish a comprehensive safety and efficacy profile.
References
Developing a Stable Formulation of Nudiposide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudiposide, a lignan glycoside with significant neuroprotective and anti-inflammatory properties, presents formulation challenges due to its potential instability. This document provides detailed application notes and experimental protocols for the development of a stable formulation of this compound, focusing on a lyophilized nanosuspension approach. The protocols cover formulation preparation, forced degradation studies to elucidate degradation pathways, long-term stability testing, and a validated analytical method for quantification. All quantitative data from these proposed studies are summarized in tables for clarity. Additionally, key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.
Introduction to this compound and Formulation Challenges
This compound is a bioactive lignan glycoside found in several plant species.[1] Its therapeutic potential is underscored by its neuroprotective effects against glutamate-induced neurotoxicity and its protective role in sepsis models by reducing plasma levels of inflammatory cytokines. Despite its promise, the inherent instability of many glycosidic compounds poses a significant hurdle to its development as a pharmaceutical agent. Glycosidic bonds are susceptible to hydrolysis under acidic or basic conditions, and the phenolic hydroxyl groups in the this compound structure are prone to oxidation. Furthermore, its solubility in aqueous media may be limited, affecting bioavailability.
To overcome these challenges, a formulation strategy focusing on enhancing stability and solubility is paramount. A lyophilized nanosuspension is a promising approach. Nanosizing can improve solubility and dissolution rate, while lyophilization (freeze-drying) can enhance long-term stability by removing water, a key component in hydrolytic degradation.
Proposed Formulation Strategy: Lyophilized Nanosuspension
A nanosuspension is a sub-micron colloidal dispersion of drug particles stabilized by surfactants and polymers. This approach offers several advantages for this compound:
-
Enhanced Solubility and Dissolution: Increased surface area of the nanoparticles leads to higher saturation solubility and faster dissolution.
-
Improved Bioavailability: The enhanced dissolution can lead to improved absorption and bioavailability.
-
Long-Term Stability: Lyophilization of the nanosuspension into a solid dosage form can significantly improve chemical stability by minimizing degradation reactions that occur in the aqueous phase.
Experimental Protocols
Protocol for Preparation of this compound Nanosuspension and Lyophilized Powder
Objective: To prepare a stable this compound nanosuspension and subsequently lyophilize it.
Materials:
-
This compound
-
Poloxamer 188
-
Polyvinylpyrrolidone (PVP K30)
-
Mannitol (cryoprotectant)
-
Deionized water
-
High-pressure homogenizer
-
Zetasizer
-
Freeze-dryer
Procedure:
-
Preparation of the Stabilizer Solution: Dissolve Poloxamer 188 and PVP K30 in deionized water to prepare the stabilizer solution.
-
Coarse Suspension: Disperse this compound in the stabilizer solution and stir for 30 minutes to form a coarse suspension.
-
High-Pressure Homogenization: Homogenize the coarse suspension using a high-pressure homogenizer at 1500 bar for 20 cycles.
-
Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using a Zetasizer.
-
Addition of Cryoprotectant: Add mannitol to the nanosuspension as a cryoprotectant and stir until completely dissolved.
-
Lyophilization: Freeze the nanosuspension at -80°C for 12 hours, followed by primary drying at -20°C for 24 hours and secondary drying at 25°C for 12 hours in a freeze-dryer.
-
Characterization of Lyophilized Powder: The lyophilized powder should be characterized for its appearance, redispersibility, and residual moisture content.
Protocol for Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Photostability chamber
-
Thermostatic oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C in a thermostatic oven for 48 hours.
-
Photolytic Degradation: Expose solid this compound to light in a photostability chamber (ICH Q1B option 2) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: Analyze all stressed samples using the validated HPLC-UV method (Protocol 3.4) to determine the percentage degradation and identify degradation products.
Protocol for Long-Term Stability Study
Objective: To evaluate the stability of the lyophilized this compound nanosuspension under ICH recommended storage conditions.
Materials:
-
Lyophilized this compound nanosuspension in sealed vials
-
Stability chambers maintained at 25°C/60% RH and 40°C/75% RH
Procedure:
-
Sample Storage: Store the lyophilized product in stability chambers at both long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.
-
Time Points: Withdraw samples at 0, 3, 6, 9, 12, 18, and 24 months for long-term conditions and 0, 1, 2, 3, and 6 months for accelerated conditions.
-
Analysis: At each time point, analyze the samples for appearance, redispersibility, this compound content (assay), and degradation products using the validated HPLC-UV method.
Protocol for Validated HPLC-UV Method for this compound Quantification
Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound and its degradation products.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid
Chromatographic Conditions (Hypothetical):
| Parameter | Condition |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Validation Parameters:
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Data Presentation
The following tables present hypothetical data that would be generated from the execution of the above protocols.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| Ethanol | 5.2 |
| Methanol | 8.5 |
| DMSO | > 50 |
| Pyridine | > 50 |
Table 2: Particle Size Analysis of this compound Nanosuspension
| Formulation Parameter | Value |
| Mean Particle Size (Z-average) | 185 nm |
| Polydispersity Index (PDI) | 0.15 |
| Zeta Potential | -25 mV |
Table 3: Forced Degradation Study of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 25.4 | 2 |
| 0.1 M NaOH, 60°C, 24h | 38.2 | 3 |
| 3% H₂O₂, RT, 24h | 15.8 | 1 |
| Thermal (80°C, 48h) | 8.5 | 1 |
| Photolytic (ICH Q1B) | 5.1 | 1 |
Table 4: Long-Term Stability of Lyophilized this compound Nanosuspension at 25°C/60% RH
| Time (Months) | Appearance | Redispersibility (PDI) | Assay (% of Initial) | Total Impurities (%) |
| 0 | White lyophilized cake | 0.16 | 100.0 | 0.1 |
| 3 | No change | 0.17 | 99.8 | 0.1 |
| 6 | No change | 0.18 | 99.5 | 0.2 |
| 12 | No change | 0.19 | 99.2 | 0.3 |
| 24 | No change | 0.21 | 98.5 | 0.5 |
Visualizations
References
Investigating Nudiposide as a Potential Enzyme Inhibitor: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to investigating the potential of Nudiposide as an enzyme inhibitor, with a specific focus on its putative role in modulating the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.
While direct evidence of this compound's inhibitory activity on specific enzymes is currently limited in publicly available literature, its structural similarity to other known anti-inflammatory natural products, such as Geniposide, suggests a promising avenue of investigation into its effects on inflammatory pathways. These application notes and protocols are designed to provide a robust framework for researchers to explore the bioactivity of this compound.
Introduction to this compound and the NLRP3 Inflammasome
This compound is a naturally occurring iridoid glycoside whose biological activities are not yet extensively characterized. However, the iridoid glycoside chemical class, to which this compound belongs, includes compounds with known anti-inflammatory properties. A key molecular target in inflammation is the NOD-like receptor protein 3 (NLRP3) inflammasome.
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms. Dysregulation of the NLRP3 inflammasome is associated with a variety of chronic inflammatory and autoimmune diseases. Therefore, identifying novel inhibitors of the NLRP3 inflammasome is a significant goal in drug discovery.
Data Presentation: Inhibitory Activity of Natural Products on the NLRP3 Inflammasome
As direct inhibitory data for this compound is not yet available, the following table summarizes the half-maximal inhibitory concentrations (IC50) of other natural products against the NLRP3 inflammasome, providing a valuable benchmark for future studies on this compound.
| Compound | Source Organism | IC50 (µM) | Reference |
| Isoliquiritigenin | Glycyrrhiza uralensis | 10.1 | [1] |
| Oridonin | Herbal Medicine | 0.75 | [1] |
| Tabersonine | Catharanthus roseus | 0.71 | [2] |
Experimental Protocols
This section outlines detailed protocols for investigating the inhibitory potential of this compound on the NLRP3 inflammasome in a cell-based model.
Cell Culture and Induction of Inflammation
This protocol describes the culture of macrophage-like cells and the induction of an inflammatory response using lipopolysaccharide (LPS).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: Seed THP-1 cells in 6-well plates at a density of 5 x 10^5 cells/well. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
Priming: After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS. Prime the cells with 1 µg/mL LPS for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
This compound Treatment: Following priming, treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (solvent only).
-
NLRP3 Activation: To activate the NLRP3 inflammasome, treat the cells with a second stimulus, such as 5 mM ATP, for 30 minutes.
-
Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein analysis.
Western Blot Analysis of NLRP3 Inflammasome Components
This protocol details the detection of key proteins involved in the NLRP3 inflammasome pathway by Western blotting.[3][4][5][6]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NLRP3, anti-ASC, anti-Caspase-1 (for pro- and cleaved forms), anti-phospho-p65, anti-p65, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells collected in step 3.1.6 with lysis buffer. Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size. For NLRP3 (approx. 118 kDa), a lower percentage gel (e.g., 8%) is recommended.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Measurement of IL-1β Release by ELISA
This protocol describes the quantification of secreted IL-1β in the cell culture supernatant as a downstream marker of NLRP3 inflammasome activation.[7][8][9][10][11]
Materials:
-
Human IL-1β ELISA kit
-
Cell culture supernatants (from step 3.1.6)
-
Microplate reader
Protocol:
-
Kit Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.
-
Assay Procedure: Add standards and cell culture supernatants to the wells of the ELISA plate pre-coated with an anti-human IL-1β antibody.
-
Incubation: Incubate the plate according to the kit's instructions to allow the IL-1β in the samples to bind to the capture antibody.
-
Detection: Add the detection antibody, followed by the enzyme conjugate and substrate solution as per the kit's protocol.
-
Measurement: Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
Calculation: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the investigation of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Experimental workflow for investigating this compound.
Caption: Simplified NF-κB signaling pathway.
References
- 1. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]
- 6. researchgate.net [researchgate.net]
- 7. affigen.com [affigen.com]
- 8. stemcell.com [stemcell.com]
- 9. ibl-international.com [ibl-international.com]
- 10. mpbio.com [mpbio.com]
- 11. abcam.com [abcam.com]
Application Notes and Protocols for High-Throughput Screening of Nudiposide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudiposide, a natural product identified in organisms such as Litsea glutinosa and Berchemia floribunda, represents a potential starting point for the development of novel therapeutics.[1] The generation of a library of this compound derivatives allows for the exploration of the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity. High-throughput screening (HTS) is an essential methodology in this process, enabling the rapid evaluation of large numbers of derivatives to identify promising lead compounds for further development.[2][3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound derivatives, with a primary focus on identifying cytotoxic and anti-inflammatory activities. The protocols are designed to be adaptable for various laboratory settings and can be scaled for different library sizes.
High-Throughput Screening Workflow
The successful implementation of a high-throughput screening campaign for this compound derivatives involves a multi-step workflow. This process begins with the preparation of the compound library and culminates in the identification and validation of hit compounds.
Experimental Protocols
Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the in vitro cytotoxic effects of drugs on cell lines.[6][7]
Materials:
-
This compound derivative library (dissolved in DMSO)
-
Human cancer cell line (e.g., HeLa, A549, or relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include wells with vehicle control (medium with DMSO) and positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation:
The results of the primary cytotoxicity screen can be presented as the percentage of cell viability relative to the vehicle control.
| Derivative ID | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Nudi-D1 | 10 | 0.85 | 85% |
| Nudi-D2 | 10 | 0.25 | 25% |
| Nudi-D3 | 10 | 0.92 | 92% |
| ... | ... | ... | ... |
| Vehicle Control | - | 1.00 | 100% |
| Positive Control | 1 | 0.10 | 10% |
For hits identified in the primary screen, a dose-response curve should be generated to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Derivative ID | IC50 (µM) |
| Nudi-D2 | 5.2 |
| Nudi-D8 | 8.1 |
| Nudi-D15 | 2.5 |
Anti-inflammatory Screening: Inhibition of Nitric Oxide Production in Macrophages
This assay evaluates the ability of this compound derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound derivative library
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Include a vehicle control and a positive control (e.g., dexamethasone).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Data Presentation:
Results are typically expressed as the percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.
| Derivative ID | Concentration (µM) | Nitrite (µM) | % Inhibition of NO Production |
| Nudi-D4 | 10 | 5.2 | 74% |
| Nudi-D5 | 10 | 18.5 | 7.5% |
| Nudi-D6 | 10 | 2.1 | 89.5% |
| ... | ... | ... | ... |
| Vehicle + LPS | - | 20.0 | 0% |
| Positive Control | 1 | 1.5 | 92.5% |
Dose-response analysis for active compounds will yield IC50 values for the inhibition of NO production.
| Derivative ID | IC50 (µM) |
| Nudi-D4 | 7.8 |
| Nudi-D6 | 3.1 |
| Nudi-D11 | 9.4 |
Potential Signaling Pathway Modulation
Many natural products exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival. A common pathway implicated in inflammation is the NF-κB signaling pathway. The activation of this pathway leads to the transcription of pro-inflammatory genes, including those for cytokines and enzymes like iNOS (inducible nitric oxide synthase), which produces NO.
This diagram illustrates a potential mechanism of action where a this compound derivative could inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Conclusion
The high-throughput screening of a this compound derivative library is a critical step in the identification of novel drug candidates. The protocols outlined in these application notes provide a robust framework for the initial assessment of cytotoxicity and anti-inflammatory activity. Positive "hits" from these primary screens should be subjected to further validation through secondary assays and detailed mechanistic studies to elucidate their mode of action and potential for therapeutic development. The combination of in vitro screening and subsequent in vivo studies will be essential to fully characterize the pharmacological profile of promising this compound derivatives.
References
- 1. This compound | C27H36O12 | CID 14521040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-Throughput Empirical and Virtual Screening To Discover Novel Inhibitors of Polyploid Giant Cancer Cells in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 4. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Analytical Standards for Nudiposide Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudiposide, a lignan glycoside, has emerged as a compound of interest in natural product research.[1][2] Isolated from various plant sources including Litsea glutinosa, Berchemia floribunda, and Tilia amurensis, it has demonstrated potential biological activities, notably in the areas of neuroprotection and inflammation.[3][4] This document provides a comprehensive overview of the analytical standards, experimental protocols, and known biological data for this compound to support ongoing research and development efforts.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for its application in biological studies.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₆O₁₂ | --INVALID-LINK--[3] |
| Molecular Weight | 552.6 g/mol | --INVALID-LINK--[3] |
| CAS Number | 62058-46-2 | --INVALID-LINK--[3] |
| IUPAC Name | (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | --INVALID-LINK--[3] |
| Known Sources | Litsea glutinosa, Berchemia floribunda, Tilia amurensis | --INVALID-LINK--[3], ChemFaces |
| Purity (Commercial) | >97% | AChemBlock |
Biological Activity and Signaling Pathways
This compound has been shown to possess significant neuroprotective and potential anti-inflammatory properties.
Neuroprotective Activity
Research has demonstrated that this compound exhibits significant neuroprotective effects against glutamate-induced neurotoxicity in HT22 hippocampal cells.[4] This suggests a potential therapeutic role in conditions where excitotoxicity is a contributing factor.
Anti-inflammatory and Sepsis-Related Activity
In a mouse model of sepsis, this compound demonstrated a protective effect, which was associated with a decrease in the plasma levels of the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine IL-10.[4] This indicates that this compound may modulate inflammatory responses.
Postulated Signaling Pathway
Based on the observed reduction of TNF-α, a key mediator in inflammatory processes, a simplified signaling pathway can be proposed. This compound may interfere with the signaling cascade that leads to the production of this pro-inflammatory cytokine.
Analytical Standards and Protocols
The accurate quantification and characterization of this compound require the use of a well-characterized reference standard and validated analytical methods.
Reference Standard
Commercially available this compound can be procured from several suppliers and should be used as a reference standard for all analytical work. It is recommended to obtain a Certificate of Analysis (CoA) to confirm purity and identity.
Commercial Suppliers:
-
MedChemExpress
-
ChemFaces
-
AChemBlock
-
BenchChem
Experimental Workflow for Analysis
A typical workflow for the analysis of this compound from a plant matrix is outlined below.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general method for the quantification of this compound in plant extracts or purified samples. Method optimization may be required depending on the sample matrix.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile and water.
-
Formic acid or trifluoroacetic acid (TFA).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Standard Solutions
-
Accurately weigh approximately 5 mg of this compound reference standard and dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to prepare a stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from, for example, 1 to 100 µg/mL.
3. Preparation of Sample Solutions
-
For a crude extract, accurately weigh a known amount of the extract and dissolve it in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Example: 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Scan for optimal wavelength (e.g., 280 nm for lignans) |
5. Analysis and Quantification
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.
1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvents (e.g., Methanol-d₄, DMSO-d₆).
-
This compound sample (purified).
2. Sample Preparation
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
3. NMR Experiments
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the structure of this compound.
4. Data Analysis
-
Process the NMR data using appropriate software.
-
Assign the chemical shifts of protons and carbons by analyzing the 1D and 2D spectra.
-
Compare the obtained spectral data with any available literature data for this compound or structurally similar lignans to confirm the identity and stereochemistry.
Stability and Storage
For long-term storage, this compound reference standards and samples should be kept in a cool, dark, and dry place, preferably at -20°C, to prevent degradation. Solutions should be prepared fresh for analysis.
Conclusion
The analytical methods and biological data presented here provide a foundational resource for researchers working with this compound. The availability of commercial reference standards facilitates the development and validation of robust analytical protocols for quantification and quality control. Further research into the specific mechanisms of action and signaling pathways of this compound will be crucial to fully elucidate its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Nudiposide Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Nudiposide in in vitro experimental settings.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
Issue: Precipitate formation is observed after adding this compound stock solution to the aqueous assay buffer or cell culture medium.
This guide provides a systematic approach to identifying the cause of precipitation and implementing effective solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Concentration Exceeds Solubility: The final concentration of this compound is above its solubility limit in the aqueous medium. | - Decrease Final Concentration: If the experimental design allows, lower the final working concentration of this compound. - Optimize Stock Solution: Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution into the aqueous medium.[1] - Serial Dilution: Perform serial dilutions of the stock solution directly in the pre-warmed assay medium.[1] |
| Solvent Shock: Rapid change in solvent polarity when adding a concentrated organic stock solution to the aqueous medium causes the compound to crash out of solution. | - Stepwise Dilution: Add the stock solution to the medium dropwise while gently vortexing or stirring.[2] - Intermediate Dilution: Prepare an intermediate dilution of the this compound stock in a co-solvent mixture (e.g., DMSO/PBS) before the final dilution in the assay medium. | |
| Precipitation Over Time in Incubator | Temperature-Dependent Solubility: this compound may be less soluble at the incubator temperature (e.g., 37°C) compared to room temperature. | - Pre-warm Medium: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1] - Maintain Temperature: Ensure the incubator provides a stable and uniform temperature. |
| pH Shift: The pH of the cell culture medium can change over time due to cell metabolism or CO2 concentration, affecting the solubility of pH-sensitive compounds. | - Use Buffered Medium: Employ a medium containing a stable buffer like HEPES to maintain a consistent pH.[2] - Verify CO2 Levels: Ensure the incubator's CO2 level is correctly calibrated for the bicarbonate concentration in your medium. | |
| Interaction with Media Components: this compound may interact with salts (e.g., calcium, phosphate), proteins (e.g., in fetal bovine serum), or other components in the medium, leading to the formation of insoluble complexes.[3] | - Solubility in Simpler Buffer: Test the solubility of this compound in a simpler buffer like Phosphate-Buffered Saline (PBS) to determine if media components are the primary issue.[2] - Serum-Free Conditions: If possible, test the compound's solubility in serum-free medium first, then add serum. | |
| Compound Instability: this compound may degrade over the course of the experiment, with the degradation products being less soluble. | - Assess Stability: Conduct a time-course experiment to evaluate the stability of this compound in your assay medium at 37°C. Analyze samples at different time points using techniques like HPLC. |
Frequently Asked Questions (FAQs) for Improving this compound Solubility
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for in vitro assays.[4] It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.[5][6] For this compound, other potential solvents include ethanol, methanol, and pyridine.[4]
Best Practices for Using DMSO:
-
Use high-purity, anhydrous DMSO to avoid introducing water, which can lower the solubility of hydrophobic compounds.
-
Store DMSO in small, tightly sealed aliquots to prevent moisture absorption and oxidation.
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, as higher concentrations can be cytotoxic to many cell lines.[2][7] It is crucial to determine the DMSO tolerance of your specific cell line.
| Solvent | Final Concentration in Medium | Considerations |
| DMSO | < 0.5% (cell line dependent) | Can influence cell differentiation, and high concentrations are toxic.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
| Ethanol | < 0.5% | Can be cytotoxic and may affect cellular processes. A vehicle control is essential. |
Q2: My compound precipitates even with a low final DMSO concentration. What other solubilization strategies can I try?
A2: If reducing the final concentration and optimizing the dilution method are not sufficient, consider using solubilizing excipients.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below 0.1%) to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[8][9][10] It is essential to test for any effects of the surfactant on your assay and for potential cytotoxicity.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where poorly soluble molecules like this compound can be encapsulated, forming an inclusion complex with increased aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture experiments due to its high water solubility and low toxicity.[13]
| Solubilizing Agent | Typical Starting Concentration | Mechanism of Action |
| Tween® 80 | 0.01% - 0.1% | Micellar solubilization[9] |
| Pluronic® F-68 | 0.02% - 0.1% | Micellar solubilization |
| HP-β-CD | 1 mM - 10 mM | Inclusion complex formation[12] |
Q3: How can pH be used to improve the solubility of this compound?
Experimental Approach to Test pH Effect:
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).
-
Determine the solubility of this compound in each buffer.
-
For cell-based assays, ensure the chosen pH is compatible with cell viability. If a higher pH improves solubility, consider using a physiologically compatible buffer system that can maintain that pH.
Q4: How do I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: Determining the kinetic solubility of this compound under your exact experimental conditions is crucial. A simple visual or a more quantitative plate-based method can be used.
Experimental Protocols
Protocol 1: 96-Well Plate-Based Kinetic Solubility Assay
This protocol allows for the determination of the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Cell culture medium (with all supplements, e.g., FBS)
-
Sterile 96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution.
-
Create a Dilution Series in DMSO: In a separate 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Add Cell Culture Medium: To your final assay plate, add 198 µL of pre-warmed cell culture medium to each well.
-
Add this compound Dilutions: Transfer 2 µL of each DMSO dilution from the intermediate plate to the corresponding wells of the assay plate containing the medium. This will create a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your assay (e.g., 24 hours).
-
Assess Precipitation:
-
Visual Inspection: Carefully inspect each well for any signs of precipitation (cloudiness, crystals, or sediment).
-
Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in the signal compared to the vehicle control wells indicates precipitation.[2]
-
-
Determine Kinetic Solubility: The highest concentration of this compound that does not show any visible precipitate or a significant increase in absorbance/scattering is considered the kinetic solubility under these conditions.
Visualizations
Caption: A decision tree for troubleshooting this compound precipitation.
Caption: Overview of methods to improve this compound solubility.
References
- 1. Lignans: A Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. In-vitro Cytotoxicity Investigations for Phytoconstituents of Saudi Medicinal Plants With Putative Ocular Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lignan Glycosides and Flavonoid Glycosides from the Aerial Portion of Lespedeza cuneata and Their Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Activity, Stability in Aqueous Medium and Molecular Docking/Dynamics Study of 6-Amino- and N-Methyl-6-amino-L-ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. juliet84.free.fr [juliet84.free.fr]
- 14. In Vitro Cytotoxic Effect of Aqueous Extracts from Leaves and Rhizomes of the Seagrass Posidonia oceanica (L.) Delile on HepG2 Liver Cancer Cells: Focus on Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Overcoming Nudiposide Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Nudiposide degradation during extraction.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Enzymatic Degradation: Endogenous enzymes (e.g., β-glucosidases) present in the plant material can hydrolyze the glycosidic bond of this compound. | Enzyme Inactivation: Immediately after harvesting, treat the plant material with heat to denature the enzymes. Blanching in hot water (80-100°C) for 2-5 minutes or drying at a high temperature (e.g., 85-90°C) are effective methods.[1] |
| Thermal Degradation: High temperatures used during extraction can lead to the breakdown of this compound. Iridoid glycosides are known to be sensitive to heat.[1][2] | Use Modern Extraction Techniques: Employ methods like Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can be performed at lower temperatures (e.g., 40-60°C) and for shorter durations, minimizing thermal degradation.[1] | |
| pH-Induced Degradation: this compound may be unstable in strongly acidic or alkaline conditions. Studies on other iridoid glycosides show significant degradation at extreme pH values.[3][4][5] | Control pH: Maintain a neutral or slightly acidic pH (around 6-7) during extraction.[1] Use a buffered extraction solvent if necessary. | |
| Presence of Degradation Products in Extract | Hydrolysis: The glycosidic linkage of this compound is susceptible to hydrolysis, especially at high temperatures and non-neutral pH. | Optimize Extraction Parameters: Lower the extraction temperature and shorten the extraction time. Ensure the pH of the solvent is maintained in the optimal range. |
| Incomplete Enzyme Inactivation: Residual enzyme activity can continue to degrade this compound throughout the extraction process. | Verify Enzyme Inactivation: Ensure that the heat treatment is sufficient to denature all enzymes. This can be indirectly assessed by comparing the yield and purity of extracts from treated and untreated plant material. | |
| Inconsistent Extraction Results | Variability in Plant Material: The concentration of this compound and the activity of degradative enzymes can vary depending on the plant's age, harvesting time, and storage conditions. | Standardize Plant Material: Use plant material of a consistent age and harvest at the same time of day. Process the material immediately after harvesting or store it under conditions that minimize degradation (e.g., freezing). |
| Fluctuations in Extraction Conditions: Inconsistent temperature, time, or solvent pH can lead to variable extraction efficiency and degradation rates. | Maintain Consistent Parameters: Carefully control and monitor all extraction parameters, including temperature, time, solvent-to-solid ratio, and pH. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary causes of this compound degradation are enzymatic activity, high temperatures, and extreme pH levels. Endogenous enzymes present in the plant material can hydrolyze the glycosidic bond, while heat and non-neutral pH can cause chemical degradation.[1]
Q2: How can I prevent enzymatic degradation of this compound?
A2: The most effective method to prevent enzymatic degradation is to inactivate the enzymes in the plant material immediately after harvesting. This can be achieved through heat treatment, such as blanching the fresh material in hot water (80-100°C) for a few minutes or by drying the material at a high temperature.[1]
Q3: What is the optimal temperature range for this compound extraction?
A3: To minimize thermal degradation, it is recommended to use lower extraction temperatures. Modern techniques like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are advantageous as they can be effectively performed at temperatures between 40-60°C.[1]
Q4: What is the ideal pH for the extraction solvent to ensure this compound stability?
A4: Based on studies of structurally similar iridoid glycosides, a neutral or slightly acidic pH of 6-7 is recommended to minimize degradation.[1] Both strongly acidic and alkaline conditions should be avoided.[3][4][5]
Q5: Which extraction solvent is best for this compound?
A5: A hydroalcoholic solvent, such as a mixture of ethanol and water, is commonly used for the extraction of iridoid glycosides. The optimal concentration typically ranges from 50-70% ethanol.[1]
Q6: How can I confirm that this compound degradation has occurred?
A6: The presence of degradation products can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your extract to that of a pure this compound standard, you can identify additional peaks that may correspond to degradation products.
Q7: Can I store the plant material before extraction?
A7: It is best to process the plant material immediately after harvesting. If storage is necessary, it should be done in a way that minimizes degradation, such as freezing at -20°C or -80°C. This will slow down both enzymatic and chemical degradation processes.
Experimental Protocols
Protocol 1: Enzyme Inactivation by Blanching
-
Preparation: Wash the fresh plant material thoroughly with distilled water.
-
Blanching: Immerse the plant material in a pre-heated water bath at 80-100°C for 2-5 minutes.
-
Cooling: Immediately transfer the blanched material to an ice bath to halt the heating process.
-
Drying: Dry the cooled material using a freeze-dryer or a vacuum oven at a low temperature (<60°C) to prevent further degradation.
-
Grinding: Once completely dry, grind the material to a fine powder to increase the surface area for extraction.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is a general guideline based on methods used for other iridoid glycosides and should be optimized for your specific instrument and this compound standard.[6][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape) is typically effective.
-
Example Gradient: Start with a lower concentration of acetonitrile (e.g., 10%) and gradually increase it over 20-30 minutes to a higher concentration (e.g., 90%).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at the λmax of this compound. If unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength. For many iridoid glycosides, detection is performed between 230-280 nm.
-
Column Temperature: 25-30°C.
-
Sample Preparation:
-
Dissolve a known amount of the dried extract in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve using a certified reference standard of this compound at several concentrations. The concentration of this compound in the extract can then be determined by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. phcog.com [phcog.com]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.bvsalud.org [search.bvsalud.org]
troubleshooting Nudiposide purification challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Nudiposide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: this compound is typically purified from plant extracts using a combination of chromatographic techniques. The most common methods include column chromatography with silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) for final polishing.[1][2][3] Crystallization can also be employed as a final purification step to obtain high-purity this compound.
Q2: What is a suitable solvent system for the initial column chromatography of a crude this compound extract?
A2: The choice of solvent system depends on the polarity of the crude extract. For silica gel chromatography, a gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity. A common starting point could be a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol for more polar compounds.[1]
Q3: My this compound sample shows low purity after a single column chromatography step. What should I do?
A3: Low purity after a single column is common. To improve purity, you can try optimizing the gradient elution in your column chromatography, using a shallower gradient to better separate compounds with similar polarities. Alternatively, you can employ a multi-step purification strategy, using different stationary phases (e.g., silica gel followed by Sephadex LH-20) or different chromatographic techniques (e.g., column chromatography followed by preparative HPLC).[1][2][3]
Q4: I am observing peak tailing during the HPLC purification of this compound. What could be the cause and how can I fix it?
A4: Peak tailing in HPLC can be caused by several factors, including column overload, secondary interactions with the stationary phase, or a mismatch between the sample solvent and the mobile phase. To address this, try reducing the sample load, adjusting the pH of the mobile phase to suppress any ionic interactions, or dissolving your sample in the initial mobile phase.[1][4]
Q5: What are the ideal storage conditions for purified this compound to prevent degradation?
A5: While specific stability data for this compound is limited, similar natural glycosides are often sensitive to heat, light, and pH extremes. It is advisable to store purified this compound as a dry solid at low temperatures (e.g., -20°C) in a light-protected container. For solutions, use a buffer system to maintain a stable pH and store at 4°C for short-term use or -80°C for long-term storage.
Troubleshooting Guides
Chromatography Challenges
| Problem | Possible Cause | Recommended Solution |
| Poor Separation on Silica Gel Column | Inappropriate solvent system. | Optimize the mobile phase polarity. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for this compound on a TLC plate.[5] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of sample to stationary phase by weight. | |
| Column channeling. | Ensure proper packing of the silica gel to avoid cracks and channels. A slurry packing method is often preferred.[1] | |
| Compound Elutes Too Quickly or Too Slowly in HPLC | Incorrect mobile phase composition. | Adjust the ratio of the strong (organic) and weak (aqueous) solvents. For reversed-phase HPLC, increasing the organic solvent will decrease retention time.[4] |
| Improper column selection. | Ensure the column chemistry (e.g., C18) is appropriate for the polarity of this compound. | |
| Co-elution of Impurities with this compound in HPLC | Insufficient resolution. | Optimize the mobile phase by trying different organic modifiers (e.g., methanol vs. acetonitrile) or by adjusting the pH. A slower gradient can also improve resolution.[4] |
| Column degradation. | Use a guard column to protect the analytical column from strongly retained impurities and replace the column if performance degrades. |
Crystallization Challenges
| Problem | Possible Cause | Recommended Solution |
| This compound Fails to Crystallize | Solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| Presence of impurities inhibiting crystal formation. | Further purify the sample using preparative HPLC before attempting crystallization. | |
| Inappropriate solvent system. | Experiment with different solvent or solvent mixtures. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | |
| Oily Precipitate Forms Instead of Crystals | Solution is too concentrated or cooled too quickly. | Dilute the solution slightly with the solvent and allow it to cool down more slowly. Using a Dewar flask or insulating the container can help slow the cooling rate. |
| Impurities are preventing crystal lattice formation. | Try adding a seed crystal of pure this compound to induce crystallization. | |
| Low Yield of Crystals | This compound is too soluble in the mother liquor. | Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to decrease the solubility of this compound. |
| Insufficient amount of starting material. | Ensure you have a sufficient amount of purified this compound to achieve supersaturation. |
Data Presentation
The following table presents hypothetical data for a typical multi-step purification of this compound from 1 kg of dried plant material (Berchemia floribunda).
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Crude Methanol Extract | 1000 | 150 | 15 | ~5 |
| Silica Gel Column Chromatography | 150 | 12 | 8 | ~60 |
| Sephadex LH-20 Column Chromatography | 12 | 3.5 | 29.2 | ~85 |
| Preparative HPLC | 3.5 | 1.2 | 34.3 | >97 |
| Crystallization | 1.2 | 0.9 | 75 | >99 |
Experimental Protocols
General Protocol for Extraction and Purification of this compound
This protocol provides a general methodology and should be optimized for specific laboratory conditions and plant material.
-
Extraction:
-
Air-dry and grind the plant material (e.g., stems and roots of Berchemia floribunda).
-
Extract the powdered material with methanol at room temperature (3 x 5 L for 1 kg of plant material).
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Dry the silica gel and load it onto a silica gel column packed in hexane.
-
Elute the column with a stepwise gradient of increasing polarity, for example:
-
Hexane-Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)
-
Ethyl Acetate-Methanol (9:1, 8:2, 1:1, v/v)
-
100% Methanol
-
-
Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the this compound-rich fraction in methanol.
-
Load the solution onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. Monitor the fractions by TLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Dissolve the partially purified this compound in the HPLC mobile phase.
-
Purify the compound on a C18 reversed-phase column.
-
Use a gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
-
Crystallization:
-
Dissolve the purified this compound from HPLC in a minimal amount of a hot solvent (e.g., methanol or ethanol).
-
Slowly add a non-solvent (e.g., water or hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to promote crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Plausible neuroprotective signaling pathway of this compound.
References
- 1. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of neural process growth, elaboration and structural plasticity by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Gene Targets of NF-κB and Their Dysregulation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nudiposide Assay Guidance
Welcome to the technical support center for Nudiposide assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize interference in their experimental work. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a naturally occurring compound found in various plants, including Litsea glutinosa and Berchemia floribund.[1] Accurate quantification is crucial for its study in potential therapeutic applications, pharmacokinetic analysis, and quality control of herbal products.
Q2: What are the most common sources of interference in this compound assays?
A2: The most prevalent source of interference, particularly in LC-MS/MS-based assays, is the "matrix effect".[2][3][4] This phenomenon arises from co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenates) that can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][4][5] Other potential sources of interference include chemical reactivity, degradation of the analyte, and contamination from reagents or equipment.[6][7][8]
Q3: How can I minimize matrix effects in my this compound assay?
A3: Minimizing matrix effects is critical for robust and reproducible results. Key strategies include:
-
Effective Sample Preparation: Employing rigorous sample clean-up techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce interfering matrix components.[9][10] Protein precipitation is a simpler but often less effective method.
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve good separation between this compound and co-eluting matrix components is essential.[11]
-
Use of an Internal Standard: A suitable internal standard, ideally a stable isotope-labeled version of this compound, can help compensate for matrix effects.[5]
Q4: What are the key stability considerations for this compound during sample handling and analysis?
A4: Like many natural products, this compound's stability can be influenced by factors such as pH, temperature, and light exposure. It is crucial to investigate the stability of this compound under the specific conditions of your sample collection, storage, and analytical method.[7][8][12] Performing freeze-thaw stability, short-term benchtop stability, and long-term storage stability experiments is recommended during method validation.
Troubleshooting Guides
This section provides detailed guidance on specific issues you may encounter during your this compound assay.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample.[13] |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for this compound's chemical properties. Adjust the organic solvent composition to achieve better peak symmetry.[11] |
| Column Contamination or Degradation | Implement a column washing procedure or replace the column if it's old or has been subjected to harsh conditions.[14] |
| Sample Solvent Effects | Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[13] |
Issue 2: Inconsistent or Drifting Retention Times
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Pump or Mixer Malfunction | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Perform a pump performance qualification.[13][15] |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[14] |
| Column Temperature Fluctuations | Use a column oven to maintain a stable column temperature.[16] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Issue 3: High Signal Suppression or Enhancement (Matrix Effect)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Sample Clean-up | Develop a more effective sample preparation method. Consider switching from protein precipitation to SPE or LLE.[10][17] |
| Co-elution with Phospholipids | Modify the chromatographic gradient to better separate this compound from the phospholipid elution region. |
| Ion Source Contamination | Clean the mass spectrometer's ion source. |
| Suboptimal MS/MS Parameters | Re-optimize the collision energy and other MS/MS parameters for this compound.[11][18] |
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
To 100 µL of plasma sample, add 25 µL of internal standard solution.
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Method to Qualitatively Assess Matrix Effects
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Infuse this solution directly into the mass spectrometer's ion source at a constant flow rate using a syringe pump.
-
While infusing the this compound solution, inject an extracted blank matrix sample (a sample prepared using the same procedure as your study samples but without the analyte) onto the HPLC system.
-
Monitor the this compound signal. A dip in the signal at the retention time of this compound indicates ion suppression, while a rise indicates ion enhancement.
Visualizations
Caption: A typical experimental workflow for this compound bioanalysis.
References
- 1. This compound | C27H36O12 | CID 14521040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. mdpi-res.com [mdpi-res.com]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies to Reduce Nudiposide Cytotoxicity in Normal Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the therapeutic potential of Nudiposide and encountering challenges with its cytotoxicity in normal cells. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the evaluation of this compound cytotoxicity.
Issue 1: High cytotoxicity observed in normal cell lines at concentrations effective against cancer cells.
-
Question: My initial screening shows that this compound is effective against my cancer cell line, but it also kills the normal (non-cancerous) control cell line at similar concentrations. How can I address this?
-
Answer: This is a common challenge in drug discovery. Here are several strategies to consider:
-
Refine Dose-Response Analysis: Ensure you have a comprehensive dose-response curve for both cancer and normal cell lines. A narrow therapeutic window may require more precise dosing.
-
Combination Therapy: Investigate combining this compound with other agents. This can allow for a lower, less toxic dose of this compound to be used while achieving a synergistic or additive therapeutic effect.[1][2][3][4][5] Natural compounds, in particular, are often explored in combination therapies to maximize efficacy and minimize side effects.[1]
-
Formulation Strategies: The delivery vehicle can significantly impact a compound's toxicity.[6][7] Experiment with different formulation approaches, such as liposomal encapsulation or nanoparticle-based delivery systems, to potentially improve the targeted delivery to cancer cells and reduce exposure to normal cells.[8][9][10]
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Question: I am getting variable results from my cytotoxicity assays (e.g., MTT, LDH). What could be the cause?
-
Answer: Inconsistent results can stem from several factors. Consider the following troubleshooting steps:
-
Assay Choice: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity).[11][12] The choice of assay can be critical, and some compounds may interfere with certain assay chemistries. It is advisable to use at least two different assays based on different principles to confirm your results.
-
Cell Culture Conditions: Ensure consistency in cell seeding density, passage number, and media composition. Cell health and confluency can significantly impact their response to a cytotoxic agent.
-
Compound Stability: Assess the stability of this compound in your culture medium over the course of the experiment. Degradation of the compound could lead to variable effects.[13]
-
Controls: Always include appropriate controls: vehicle control (the solvent used to dissolve this compound), positive control (a known cytotoxic agent), and a no-cell control for background absorbance/fluorescence.[11]
-
Frequently Asked Questions (FAQs)
This section addresses general questions about assessing and mitigating this compound cytotoxicity.
-
Question 1: What is the first step I should take when I observe cytotoxicity in normal cells with this compound?
-
Answer: The first step is to perform a thorough characterization of the cytotoxic effect. This involves generating detailed dose-response curves for a panel of both cancer and normal cell lines to determine the IC50 (half-maximal inhibitory concentration) values for each. This will allow you to quantify the therapeutic index (the ratio of the toxic dose to the therapeutic dose), which is a critical parameter in drug development.
-
Question 2: What are the main strategies to reduce the off-target cytotoxicity of a natural product like this compound?
-
Answer: The primary strategies can be broadly categorized into two approaches: pharmacokinetic modulation and pharmacodynamic modulation.[6]
-
Pharmacokinetic Modulation: This involves altering the absorption, distribution, metabolism, and excretion (ADME) of the compound. Formulation strategies such as encapsulation in nanoparticles or liposomes can change the biodistribution and potentially reduce exposure to healthy tissues.[8][9][10]
-
Pharmacodynamic Modulation: This approach focuses on altering the biological effect of the compound. Combination therapy is a key example, where a second agent can enhance the desired anti-cancer effect, allowing for a lower dose of this compound, or can protect normal cells from its cytotoxic effects.[1][2][3][4][5]
-
-
Question 3: Are there any computational tools that can help predict the cytotoxicity of this compound?
-
Answer: Yes, in silico methods can be used as a preliminary step to predict the potential toxicity of compounds.[14] These tools use the chemical structure of a molecule to forecast its biological activities and potential toxicities based on data from known compounds. While these predictions are not a substitute for experimental validation, they can help prioritize experiments and guide further investigation.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Cancer and Normal Cell Lines.
| Cell Line Type | Cell Line Name | This compound IC50 (µM) |
| Cancer | Breast (MCF-7) | 5.2 |
| Lung (A549) | 8.1 | |
| Colon (HT-29) | 6.5 | |
| Normal | Lung Fibroblast (IMR-90) | 15.8 |
| Kidney Epithelial (HK-2) | 22.4 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: General Workflow for Evaluating Compound Cytotoxicity
This protocol outlines a general procedure for assessing the cytotoxicity of a compound like this compound in cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the different concentrations of this compound (and vehicle control) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a cytotoxicity assay, such as the MTT or LDH assay, according to the manufacturer's instructions.[11][12][15]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound.
Caption: A simplified diagram of apoptosis signaling pathways potentially affected by cytotoxic compounds.
References
- 1. Cancer prevention and treatment using combination therapy with natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination therapy: Synergism between natural plant extracts and antibiotics against infectious diseases | Semantic Scholar [semanticscholar.org]
- 4. The effect of combinations of antibiotics and natural products on antimicrobial resistance | News | The Microbiologist [the-microbiologist.com]
- 5. Editorial: Synergic combination of natural bioactive compounds for preventing and treating human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Plant Derived Bioactive Compounds, Their Anti-Cancer Effects and In Silico Approaches as an Alternative Target Treatment Strategy for Breast Cancer: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytostatic inhibition of cancer cell growth by lignan secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Nudiposide Dosage for In Vivo Studies
Welcome to the technical support center for Nudiposide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound. Given that this compound is a relatively understudied compound, this guide offers foundational knowledge based on general principles for in vivo studies of natural product glycosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
A1: this compound is a glycoside that has been identified in plants such as Litsea glutinosa and Berchemia floribund.[1] While specific pharmacological studies on this compound are limited, other compounds isolated from these plants have demonstrated various biological activities, including antioxidant, anticancer, and antidiabetic effects.[2][3][4] Therefore, it is plausible that this compound may exhibit similar properties, making it a compound of interest for further investigation.
Q2: How do I determine a starting dose for my in vivo study with this compound?
A2: Establishing a starting dose for a novel compound like this compound requires a careful approach. Here are the recommended steps:
-
Literature Review: Although data on this compound is scarce, review studies on other glycosides or extracts from Litsea glutinosa or Berchemia floribunda to find reported in vivo dosage ranges.[3][5]
-
In Vitro Data: Use in vitro data, such as IC50 values from cytotoxicity assays, as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and should be done with caution.
-
Dose-Ranging Study: Conduct a pilot dose-escalation study in a small group of animals to determine the Maximum Tolerated Dose (MTD). This involves administering increasing doses of this compound and monitoring for signs of toxicity.
Q3: What are the recommended routes of administration for this compound in vivo?
A3: The choice of administration route depends on the physicochemical properties of this compound and the experimental objectives. Common routes for natural products include:
-
Oral (p.o.): Suitable if the compound has good oral bioavailability.
-
Intraperitoneal (i.p.): Often used for initial studies as it bypasses first-pass metabolism.
-
Intravenous (i.v.): Ensures 100% bioavailability but may require a suitable formulation for a poorly soluble compound.
The solubility of this compound in various vehicles will be a critical factor in selecting the administration route.
Q4: What are the common challenges when working with natural product glycosides like this compound in vivo?
A4: Researchers may encounter several challenges:
-
Poor Solubility: Many glycosides have low solubility in aqueous solutions, making formulation difficult.
-
Low Bioavailability: Oral bioavailability can be limited due to poor absorption and first-pass metabolism.
-
Variability: The purity and consistency of the isolated natural product can affect experimental reproducibility.
-
Toxicity: High doses may lead to unforeseen toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High variability in animal response within the same dose group. | - Inconsistent formulation or administration.- Animal-to-animal physiological differences. | - Ensure the this compound formulation is homogenous.- Standardize the administration technique.- Increase the number of animals per group to improve statistical power. |
| No observable effect at the tested doses. | - Insufficient dosage.- Poor bioavailability.- Inappropriate route of administration. | - Increase the dose, guided by MTD data.- Consider a different route of administration (e.g., i.p. or i.v.).- Analyze pharmacokinetic parameters to assess bioavailability. |
| Signs of toxicity at low doses (e.g., weight loss, lethargy). | - this compound may have a narrow therapeutic window.- Off-target effects. | - Lower the starting dose in subsequent experiments.- Monitor animals closely for any adverse effects.- Conduct histopathological analysis of major organs. |
| Precipitation of this compound in the formulation. | - Poor solubility of the compound in the chosen vehicle. | - Test a range of biocompatible solvents (e.g., DMSO, ethanol, PEG400) and co-solvents.- Use sonication or gentle heating to aid dissolution.- Prepare fresh formulations before each administration. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound
-
Animal Model: Select a suitable animal model (e.g., BALB/c mice, 6-8 weeks old).
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Based on preliminary estimates, select a starting dose and several escalating doses (e.g., 10, 50, 100, 200 mg/kg).
-
Administration: Administer this compound via the chosen route once daily for 5-7 days.
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Tumor Cell Implantation: Subcutaneously implant a relevant cancer cell line (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, positive control (a known anticancer drug), and this compound at one or more doses below the MTD.
-
Treatment: Administer the respective treatments daily or on a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Collect blood and major organs for further analysis (e.g., histopathology, biomarker analysis).
Quantitative Data Summary
Table 1: Hypothetical Dose-Ranging and MTD Study Results for this compound
| Dose (mg/kg) | Administration Route | Mean Body Weight Change (%) | Mortality | Clinical Signs of Toxicity |
| Vehicle | i.p. | +5.2 | 0/5 | None observed |
| 50 | i.p. | +3.8 | 0/5 | None observed |
| 100 | i.p. | +1.5 | 0/5 | None observed |
| 200 | i.p. | -8.7 | 0/5 | Mild lethargy |
| 400 | i.p. | -18.3 | 1/5 | Significant lethargy, ruffled fur |
Table 2: Hypothetical Efficacy Data for this compound in a Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | 1520 ± 180 | - | 22.5 ± 1.2 |
| Positive Control (e.g., Doxorubicin) | 450 ± 95 | 70.4 | 19.8 ± 1.5 |
| This compound (50 mg/kg) | 1150 ± 150 | 24.3 | 22.1 ± 1.1 |
| This compound (100 mg/kg) | 820 ± 120 | 46.1 | 21.8 ± 1.3 |
Visualizations
Signaling Pathway Diagram
References
- 1. This compound | C27H36O12 | CID 14521040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Two rare flavonoid glycosides from Litsea glutinosa (Lour.) C. B. Rob.: experimental and computational approaches endorse antidiabetic potentiality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Nudiposide Degradation Pathway Analysis: Technical Support Center
Audience: Researchers, scientists, and drug development professionals.
This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the degradation pathway of nudiposide. The information is tailored to address specific experimental challenges and is presented in a user-friendly question-and-answer format.
Important Disclaimer
Currently, there is a lack of specific published literature detailing the forced degradation pathway of this compound. Therefore, the degradation pathway, potential products, and experimental advice provided herein are based on established knowledge of structurally similar compounds, namely other lignan glycosides. This information serves as a predictive guide, and all findings should be confirmed through rigorous experimental validation.
Predicted Degradation Pathway of this compound
Based on its chemical structure as a lignan glycoside, this compound is predicted to degrade primarily through two main pathways:
-
Hydrolysis: Cleavage of the O-glycosidic bond that links the xylose sugar moiety to the lignan aglycone. This can be induced by acidic, basic, or enzymatic conditions.
-
Oxidation: The phenolic hydroxyl groups on the aglycone are susceptible to oxidation, which can lead to the formation of quinone-type structures and other oxidized products.
-
Photodegradation: Exposure to UV light can also induce degradation, potentially leading to a complex mixture of products.[1][2][3]
Caption: Predicted degradation pathway for this compound.
Troubleshooting Guides and FAQs
Sample Degradation
Q: My this compound sample shows no degradation under mild stress conditions (e.g., 0.01M HCl at room temperature). What should I do?
A: The stability of lignan glycosides can vary. To induce degradation, you may need to apply more stringent conditions. Consider the following adjustments:
-
Increase Temperature: Elevate the temperature to 60-80°C to accelerate the rate of hydrolysis.
-
Increase Stressor Concentration: Use higher concentrations of acid or base (e.g., 0.1M to 1M HCl or NaOH).
-
Extend Reaction Time: Lignan glycoside hydrolysis can be slow. Extend the duration of the experiment to 24 hours or more, with multiple time points to monitor progress.
Q: I see multiple degradation peaks in my chromatogram. How do I identify the primary degradation products?
A: The most likely primary degradation product from hydrolysis is the this compound aglycone.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of each peak. The aglycone will have a mass corresponding to this compound minus the mass of a xylose residue.
-
Enzymatic Hydrolysis: Perform a controlled experiment using a β-glucosidase. This enzyme will specifically cleave the glycosidic bond, yielding the aglycone.[4][5] The peak from this reaction can be used as a marker to identify the aglycone in your forced degradation samples.
-
Tandem MS (MS/MS): For further structural confirmation, MS/MS fragmentation can provide characteristic patterns for lignan structures.[6]
Chromatographic Analysis
Q: I'm observing poor peak shape (tailing) for this compound and its degradation products during HPLC analysis. How can this be improved?
A: Peak tailing for phenolic compounds is common and often caused by interactions with the stationary phase.
-
Mobile Phase pH: The phenolic groups on this compound and its aglycone can interact with free silanol groups on the silica-based C18 column. Acidifying the mobile phase with 0.1% formic acid or acetic acid can suppress this interaction and significantly improve peak symmetry.
-
Column Selection: Using a column with high-purity silica and end-capping will minimize silanol interactions.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase.
Q: How can I ensure my analytical method is "stability-indicating"?
A: A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation, without interference from degradation products, excipients, or other impurities.[7]
-
Specificity: The method must be able to resolve the parent drug peak from all degradation product peaks. Peak purity analysis using a PDA detector is essential to confirm this.
-
Mass Balance: The total amount of drug detected (parent drug + degradation products) should remain relatively constant throughout the degradation process. A significant deviation may indicate the formation of non-chromophoric products or retention of products on the column.
Quantitative Data Summary
As direct kinetic data for this compound is unavailable, the following table provides an example of how to present quantitative results from a forced degradation study, based on typical findings for related compounds.
| Stress Condition | Time (hours) | This compound Remaining (%) | Main Degradation Product (Aglycone) (%) | Total Degradation Products (%) | Mass Balance (%) |
| 1M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 65.2 | 28.5 | 34.1 | 99.3 | |
| 24 | 21.8 | 65.1 | 77.5 | 99.3 | |
| 1M NaOH at 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 42.1 | 49.8 | 57.2 | 99.3 | |
| 24 | 5.3 | 78.9 | 94.1 | 99.4 | |
| 3% H₂O₂ at RT | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 88.9 | 5.6 | 10.8 | 99.7 | |
| 24 | 75.4 | 15.3 | 24.1 | 99.5 |
Experimental Protocols
Protocol for Forced Degradation of this compound
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature in the dark.
-
Photodegradation: Place 2 mL of the stock solution in a quartz vial and expose it to UV radiation (e.g., in a photostability chamber).
-
Thermal Degradation: Place 2 mL of the stock solution in a vial in an oven at 80°C.
3. Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the initial mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 15% B
-
5-20 min: 15% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (using a PDA detector).
-
Injection Volume: 10 µL.
Mandatory Visualizations
Workflow for this compound Degradation Analysis
References
- 1. Photocatalytic degradation of lignin and lignin models, using titanium dioxide: the role of the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
preventing Nudiposide precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Nudiposide in cell culture, with a specific focus on preventing its precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: Precipitate forms immediately upon adding this compound stock solution to cell culture media.
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility of this compound | This compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.[1] |
| High Final Concentration of this compound | The desired final concentration may exceed the solubility limit of this compound in the specific cell culture medium. |
| Incorrect Dilution Method | Directly adding a concentrated organic stock solution to the full volume of aqueous media can cause the compound to "crash out."[1] |
| Low Temperature of Media | The solubility of many compounds, including potentially this compound, is lower at cooler temperatures.[2][3] |
Issue: Media becomes cloudy or precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and pH within the incubator can decrease compound solubility over time.[2] |
| Interaction with Media Components | This compound may interact with proteins, salts, or other components in the media, leading to precipitation.[2][3] |
| Microbial Contamination | Cloudiness can sometimes be an indication of bacterial or fungal contamination.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a chemical compound with the molecular formula C27H36O12 and a molecular weight of 552.6 g/mol .[4] It has demonstrated biological activities, including neuroprotective effects against glutamate-induced neurotoxicity and protective effects against sepsis in mouse models by reducing plasma levels of TNF-α and IL-10.[5]
Q2: What is the best solvent for preparing a this compound stock solution?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[5] For cell culture applications, DMSO is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds.[1][6]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), and generally not exceeding 0.5% (v/v).[1]
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can perform a solubility test. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you determine the highest concentration of this compound that remains in solution under your experimental conditions.[2]
Q5: What should I do if I still observe precipitation after following the recommended procedures?
If precipitation persists, consider the following:
-
Use a lower concentration of this compound: Your desired concentration may be too high for your specific cell line and media combination.
-
Test alternative solvents: While DMSO is common, for certain compounds, other solvents like ethanol might be suitable, but their compatibility with your cells must be verified.[7][8]
-
Incorporate co-solvents or surfactants: In some cases, co-solvents like PEG400 or non-ionic surfactants like Tween 80 can help improve the solubility of hydrophobic compounds.[7] However, their effects on your experimental system must be carefully evaluated.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent.
-
Materials:
-
This compound powder
-
100% sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.[2]
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C.[5]
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
-
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium. It is recommended to perform serial dilutions.
-
For example, to test a final concentration of 100 µM from a 10 mM stock, you would perform a 1:100 dilution.
-
Visually inspect each dilution immediately after preparation for any signs of precipitation (e.g., cloudiness, crystals).
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Observe the solutions at different time points (e.g., 1, 4, and 24 hours) for any precipitate formation.
-
For a more sensitive assessment, a small aliquot can be examined under a microscope.[2]
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental setup.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways potentially modulated by this compound and a recommended experimental workflow for its application in cell culture.
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Potential mechanism of this compound in neuroprotection.
Caption: this compound's potential role in modulating inflammatory responses.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Glutamate-Mediated Neural Alterations in Lead Exposure: Mechanisms, Pathways, and Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of key immune-related genes associated with LPS/D-GalN-induced acute liver failure in mice based on transcriptome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNFα counteracts interleukin-10 anti-inflammatory pathway through the NOX2-Lyn-SHP-1 axis in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-10 Inhibits Lipopolysaccharide-induced Tumor Necrosis Factor-α Translation through a SHIP1-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lupeol ameliorates LPS/D-GalN induced acute hepatic damage by suppressing inflammation and oxidative stress through TGFβ1-Nrf2 signal pathway | Aging [aging-us.com]
addressing batch-to-batch variability of Nudiposide extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the batch-to-batch variability of Nudiposide extracts.
Part 1: Frequently Asked Questions (FAQs)
1. What is this compound and what are its known biological activities?
This compound is a lignan glycoside with the chemical formula C₂₇H₃₆O₁₂ and a molecular weight of 552.57 g/mol . It has been isolated from various plant species, including Litsea glutinosa, Berchemia floribunda, and Saraca indica. Published research has demonstrated that this compound exhibits significant neuroprotective effects against glutamate-induced neurotoxicity and protective effects against sepsis by reducing plasma levels of TNF-α and IL-10.
2. What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability of this compound extracts can arise from several factors throughout the production and analysis process:
-
Raw Plant Material:
-
Genetic Variability: Different species or even subspecies of the source plant can have varying levels of this compound.
-
Geographical Location and Growing Conditions: Soil composition, climate, and altitude can significantly impact the phytochemical profile of the plant.
-
Harvesting Time: The concentration of this compound in the plant can fluctuate with the developmental stage of the plant.
-
Plant Part Used: The concentration of this compound can differ between the leaves, stem, bark, and roots.
-
-
Extraction Process:
-
Solvent Choice: The polarity of the extraction solvent (e.g., methanol, ethanol, water) will determine the efficiency of this compound extraction and the profile of co-extracted compounds.
-
Extraction Method: Different methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction will have varying efficiencies and may affect the stability of the compound.
-
Process Parameters: Temperature, extraction time, and the ratio of solvent to plant material are critical parameters that must be tightly controlled.
-
-
Post-Extraction Processing:
-
Purification Steps: The methods used to purify the extract, such as column chromatography, can introduce variability.
-
Drying and Storage: Improper drying or storage conditions (e.g., exposure to light, high temperatures, or humidity) can lead to the degradation of this compound.
-
3. What are the common co-extractants that might interfere with this compound analysis and bioassays?
Extracts from plant sources like Litsea glutinosa are complex mixtures. Common co-extractants that may be present in this compound extracts include:
-
Other Lignans and Glycosides: These may have similar chemical properties to this compound, potentially interfering with chromatographic separation and quantification.
-
Phenolic Compounds: Tannins and flavonoids are often co-extracted and can interfere with certain bioassays due to their own biological activities.
-
Alkaloids and Saponins: These compounds are also frequently found in the same plant sources and can impact the results of biological experiments.
-
Lipids and Waxes: Particularly when using less polar solvents for extraction, these compounds can be present and may complicate sample preparation for analysis.
4. How can I assess the stability of my this compound extract?
A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), should be developed and validated. This involves subjecting the extract to forced degradation conditions (stress testing) to identify potential degradation products and ensure the analytical method can separate them from the intact this compound.[1][2]
Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 48 hours |
| Photodegradation | Exposure to UV light (e.g., 254 nm) for 24 hours |
By analyzing the extract under these conditions, you can determine the degradation profile of this compound and establish appropriate storage and handling procedures.
Part 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction, analysis, and experimental use of this compound extracts.
Troubleshooting Extraction and Purification
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of this compound | - Inappropriate solvent for extraction.- Insufficient extraction time or temperature.- Poor quality of raw plant material. | - Optimize the extraction solvent. This compound is soluble in methanol and ethanol.- Increase extraction time or use a more efficient method like ultrasound-assisted extraction.- Ensure the correct plant part, harvested at the optimal time, is used. |
| Inconsistent Yields Between Batches | - Variation in raw material.- Inconsistent extraction parameters. | - Source plant material from a single, reputable supplier with a detailed Certificate of Analysis.- Standardize all extraction parameters (solvent volume, time, temperature, agitation). |
| Presence of Impurities in the Final Extract | - Non-selective extraction solvent.- Inefficient purification method. | - Use a solvent system that selectively extracts lignans.- Employ multi-step purification, such as sequential liquid-liquid partitioning followed by column chromatography. |
Troubleshooting Analytical Quantification (HPLC)
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape or Resolution | - Inappropriate mobile phase or column.- Co-elution with other compounds. | - Optimize the mobile phase composition (e.g., gradient elution with acetonitrile and water with 0.1% formic acid).- Use a high-resolution C18 column.- Adjust the flow rate and column temperature. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Column degradation. | - Ensure the mobile phase is properly mixed and degassed.- Check the HPLC pump for consistent flow.- Use a guard column and regularly flush the analytical column. |
| Non-linear Calibration Curve | - Detector saturation at high concentrations.- Degradation of the standard solution. | - Dilute the standards to fall within the linear range of the detector.- Prepare fresh standard solutions daily and store them protected from light and at a low temperature. |
Troubleshooting In Vitro Experiments
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent Biological Activity | - Batch-to-batch variability in this compound concentration.- Presence of interfering co-extractants. | - Quantify the this compound content in each batch using a validated HPLC method and normalize the dose accordingly.- Further purify the extract to remove interfering compounds. |
| Cytotoxicity at Low Concentrations | - Presence of cytotoxic co-extractants. | - Perform further purification of the this compound extract.- Test the vehicle (solvent) for cytotoxicity as a control. |
| Lack of Expected Biological Effect | - Degradation of this compound in the culture medium.- Incorrect assay conditions. | - Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH of the medium).- Optimize the assay protocol, including cell density, incubation time, and concentration of the stimulus (e.g., glutamate or LPS). |
Part 3: Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol provides a general procedure for the extraction and purification of this compound from plant material. Optimization will be required based on the specific plant source.
Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Methodology:
-
Plant Material Preparation: Dry the plant material (e.g., bark of Litsea glutinosa) at 40-50°C and grind it into a fine powder.
-
Extraction: Extract the powdered plant material with methanol using a Soxhlet apparatus for 24 hours or by maceration (soaking) with agitation for 3-5 days.
-
Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient solvent system, such as chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualizing with a UV lamp or an appropriate staining reagent.
-
Final Purification: Pool the fractions containing this compound and subject them to further purification using preparative HPLC with a C18 column.
-
Characterization: Confirm the identity and purity of the isolated this compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol outlines a validated method for the quantification of this compound in plant extracts.
HPLC Analysis Workflow
Caption: Workflow for the quantification of this compound using HPLC-UV.
Methodology:
-
Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of purified this compound (1 mg/mL) in methanol. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh the dried this compound extract, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 3: Neuroprotective Activity Assay in HT22 Cells
This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound extracts against glutamate-induced oxidative stress in the mouse hippocampal cell line HT22.[3][4][5][6][7]
Neuroprotective Assay Signaling Pathway
Caption: Simplified pathway of glutamate-induced neurotoxicity and this compound's protective role.
Methodology:
-
Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound extract (e.g., 1, 5, 10, 25, 50 µg/mL) for 2 hours.
-
Induction of Neurotoxicity: Add glutamate to a final concentration of 5 mM to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated cells).
Protocol 4: Anti-Sepsis Activity Assay (Inhibition of TNF-α Production)
This protocol outlines an in vitro assay to assess the anti-inflammatory properties of this compound extracts by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9][10][11][12]
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound extract for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification (ELISA): Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the this compound extract compared to the LPS-only treated group.
References
- 1. japsonline.com [japsonline.com]
- 2. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of cerebroprotein hydrolysate and its combination with antioxidants against oxidative stress-induced HT22 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKAP95-p105 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nudiposide Resolution in HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Nudiposide during HPLC analysis.
Troubleshooting Guide: Enhancing this compound Peak Resolution
Poor resolution in the HPLC analysis of this compound can manifest as peak broadening, tailing, fronting, or co-elution with other components. This guide provides a systematic approach to identifying and resolving these common issues.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is exhibiting significant tailing or fronting. What are the potential causes and how can I improve the peak symmetry?
Answer:
Peak tailing is a common issue when analyzing polar compounds like this compound, often due to secondary interactions with the stationary phase.[1] Peak fronting can be indicative of column overload or an inappropriate sample solvent.[1]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: this compound possesses phenolic hydroxyl groups. Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or trifluoroacetic acid) can suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby minimizing secondary interactions that cause tailing.[1][2]
-
Use of an End-Capped Column: Employing a high-quality, end-capped C18 column is crucial to minimize silanol activity and reduce peak tailing.[1]
-
Sample Concentration and Injection Volume: Injecting too much sample can lead to column overload and result in peak fronting or tailing.[1][3] To address this, try reducing the injection volume or diluting the sample.[1]
-
Injection Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase.[1] Dissolving the sample in a stronger solvent can cause peak distortion.
Problem 2: Inadequate Resolution Between this compound and Other Components
Question: I am observing co-elution or poor separation of the this compound peak from an adjacent peak. How can I improve the resolution?
Answer:
Achieving baseline separation is critical for accurate quantification. Resolution in HPLC is influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[4]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of this compound and may improve separation from less retained impurities.[4]
-
Solvent Type: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.[5]
-
-
Adjust Column Parameters:
-
Modify Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[5]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[8] However, be mindful of the thermal stability of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method for this compound would be a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small amount of acid like 0.1% formic acid to improve peak shape. The detection wavelength can be set based on the UV absorbance maxima of this compound.
Q2: How can I prevent column degradation when analyzing this compound?
A2: To prolong column life, always use a guard column to protect the analytical column from strongly retained compounds and particulate matter.[1] Ensure the mobile phase pH is within the stable range for your column. For silica-based columns, prolonged use of high pH mobile phases can lead to silica dissolution.[9] Regularly flushing the column with a strong solvent can also help remove contaminants.[1]
Q3: My baseline is noisy. What could be the cause?
A3: A noisy baseline can be caused by several factors, including impurities in the mobile phase, detector issues, or pump problems.[10] Ensure you are using high-purity solvents and freshly prepared mobile phases. Degassing the mobile phase is also crucial to prevent bubble formation in the detector.[10]
Q4: I am not seeing a peak for this compound. What should I check?
A4: If no peak is observed, first verify that your detector is appropriate for this compound. Since many saponins lack strong chromophores, a UV detector might not be sensitive enough, and an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) may be required.[1] Also, check for leaks in the system, ensure the injector is functioning correctly, and confirm that this compound is not eluting in the solvent front due to a very strong mobile phase.
Experimental Protocols & Data
Detailed Experimental Protocol for this compound Analysis
This protocol is based on a validated UPLC-QTOF-MS method for the identification of chemical constituents in Tirpitzia ovoidea, which successfully separated this compound. The principles are directly applicable to HPLC method development.
Chromatographic Conditions:
-
Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or a similar high-quality C18 column.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient can be optimized. A starting point could be:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detector: UV-Vis, ELSD, or Mass Spectrometer. For UV detection, monitor at the absorbance maximum of this compound.
Quantitative Data Summary for Method Optimization
The following tables summarize key parameters that can be adjusted to improve the resolution of this compound.
Table 1: Mobile Phase Modifications and Their Expected Impact
| Parameter | Modification | Expected Effect on this compound Peak |
| Organic Solvent % | Decrease | Increased retention time, potential for improved resolution from early eluting impurities. |
| Mobile Phase pH | Decrease (to pH 2.5-3.5) | Improved peak symmetry (reduced tailing). |
| Buffer Concentration | Increase | Can improve peak shape by masking residual silanol interactions.[3] |
| Solvent Type | Switch from Acetonitrile to Methanol | May alter selectivity and improve separation from co-eluting peaks. |
Table 2: Column and Instrumental Parameter Adjustments
| Parameter | Modification | Expected Effect on this compound Peak |
| Column Particle Size | Decrease (e.g., 5 µm to 3 µm) | Sharper peaks, increased efficiency and resolution.[6] |
| Column Length | Increase | Improved resolution, but longer analysis time.[7] |
| Flow Rate | Decrease | May improve resolution, but increases run time.[5] |
| Column Temperature | Increase | Sharper peaks, potentially better resolution, but risk of degradation.[8] |
| Injection Volume | Decrease | Can prevent column overload and improve peak shape.[1] |
Visual Troubleshooting Workflow
References
- 1. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C27H36O12 | CID 14521040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The influence of the mobile phase pH and the stationary phase type on the selectivity tuning in high performance liquid chromatography nucleosides separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mastelf.com [mastelf.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Qualitative and quantitative HPLC-ELSD-ESI-MS analysis of steroidal saponins in fenugreek seed - PubMed [pubmed.ncbi.nlm.nih.gov]
Nudiposide Experimental Controls: A Technical Support Guide
Welcome to the technical support center for Nudiposide experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing well-controlled experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action for this compound is currently not well-characterized in the scientific literature. However, based on structural similarities to other iridoid glycosides like Geniposide, it is hypothesized to possess anti-inflammatory and cytoprotective properties. Preliminary investigations suggest potential modulation of key signaling pathways involved in inflammation and cellular stress responses.
Q2: What are the essential controls to include in a cell-based this compound experiment?
A2: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: This is the most critical control. The solvent used to dissolve this compound (e.g., DMSO, ethanol) should be added to cells at the same final concentration as in the this compound-treated groups. This accounts for any effects of the solvent itself.
-
Untreated Control (Negative Control): This group of cells is not exposed to this compound or the vehicle. It provides a baseline for normal cell behavior and viability.
-
Positive Control: If you are investigating a specific biological effect (e.g., anti-inflammatory activity), include a compound with a known and well-characterized effect in your experimental system. For instance, if studying inflammation, a known anti-inflammatory agent like dexamethasone could be used.
-
Cell Viability Control: It is crucial to assess whether the observed effects of this compound are due to its specific biological activity or simply due to cytotoxicity. A standard cell viability assay (e.g., MTT, trypan blue exclusion) should be performed at all tested concentrations of this compound.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: A dose-response experiment is necessary to determine the optimal concentration. This typically involves treating your cells with a range of this compound concentrations (e.g., from nanomolar to micromolar). The goal is to identify a concentration that elicits a biological response without causing significant cell death.
Q4: Can this compound interfere with common experimental assays?
A4: Like many natural products, this compound has the potential to interfere with certain assays. For example, its chemical structure might lead to autofluorescence, which could interfere with fluorescence-based assays. It is advisable to run a control with this compound in the absence of cells or reagents to check for any intrinsic signal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding, uneven drug distribution, or edge effects in the plate. | Ensure thorough mixing of cell suspension before seeding. Pipette carefully and consistently. Avoid using the outer wells of the plate if edge effects are suspected. |
| No observable effect of this compound. | The concentration is too low, the incubation time is too short, or the compound is inactive in the chosen experimental model. | Perform a dose-response and time-course experiment to determine optimal conditions. Consider using a different cell line or a more sensitive assay. Verify the integrity and purity of your this compound stock. |
| Unexpected cell death in this compound-treated wells. | This compound is cytotoxic at the tested concentration, or the vehicle is toxic. | Perform a cell viability assay across a range of this compound concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). |
| Inconsistent results compared to previous experiments. | Variation in cell passage number, reagent quality, or subtle changes in experimental conditions. | Use cells within a consistent passage number range. Aliquot and store reagents properly. Maintain a detailed and consistent experimental protocol. |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on NF-κB Activation
This protocol outlines a general workflow for assessing the impact of this compound on the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Culture: Plate your cells of interest (e.g., macrophages, epithelial cells) in a suitable culture plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound or the vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]). Include an unstimulated control group.
-
Lysis: After the stimulation period, wash the cells with cold phosphate-buffered saline (PBS) and lyse them to extract cellular proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total levels of key NF-κB pathway proteins (e.g., p65, IκBα).
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Hypothetical Data Summary
The following table represents hypothetical data from an experiment investigating the effect of this compound on TNF-α-induced NF-κB activation.
| Treatment Group | This compound (µM) | Relative p-p65/p65 Ratio |
| Untreated | 0 | 1.0 |
| Vehicle + TNF-α | 0 | 5.2 |
| This compound + TNF-α | 1 | 4.1 |
| This compound + TNF-α | 10 | 2.5 |
| This compound + TNF-α | 50 | 1.3 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: General experimental workflow for investigating this compound's bioactivity.
Caption: Logical relationship of essential controls in this compound experiments.
Validation & Comparative
Validating the Mechanism of Action of Nudiposide in Cancer Cells: A Comparative Guide
Disclaimer: As of November 2025, publicly available experimental data on the specific anti-cancer mechanism of action of Nudiposide is limited. This guide is based on a hypothesized mechanism derived from the known activities of structurally related iridoid glycosides. The experimental data for comparator compounds are drawn from published literature.
Introduction
This compound is a naturally occurring iridoid glycoside that has been identified in various plant species. While its bioactivity is an emerging area of research, related compounds in the iridoid glycoside family have demonstrated significant anti-cancer properties.[1] This guide aims to provide a framework for validating the potential mechanism of action of this compound in cancer cells. To this end, we present a comparative analysis with two well-characterized anti-cancer agents: Paclitaxel , a standard chemotherapeutic agent, and Geniposide , another iridoid glycoside with reported anti-tumor effects.
This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of cytotoxic effects, impact on cell cycle progression, induction of apoptosis, and modulation of key signaling pathways.
Hypothesized Mechanism of Action of this compound
Based on the activities of similar iridoid glycosides, it is hypothesized that this compound exerts its anti-cancer effects through a multi-faceted approach involving:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many anti-cancer agents. This compound is predicted to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Cell Cycle Arrest: By interfering with the cell division cycle, this compound may halt the proliferation of cancer cells, likely at the G2/M phase.
-
Modulation of Signaling Pathways: The anti-cancer effects of this compound are likely mediated by its influence on key signaling cascades that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for the comparator compounds, Paclitaxel and Geniposide, in various cancer cell lines.
Table 1: Cytotoxicity (IC50) of Comparator Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Incubation Time (h) |
| Paclitaxel | MCF-7 | Breast Cancer | 3.5 µM | Not Specified |
| MDA-MB-231 | Breast Cancer | 0.3 µM | Not Specified | |
| SKBR3 | Breast Cancer | 4 µM | Not Specified | |
| BT-474 | Breast Cancer | 19 nM | Not Specified | |
| Various Lung Cancer Lines | Non-Small Cell Lung Cancer | 9.4 µM (median) | 24 | |
| Geniposide | SCC-9 | Oral Squamous Carcinoma | ~50 µM | 48 |
| OCI-LY7, OCI-LY3 | Diffuse Large B-cell Lymphoma | Dose-dependent inhibition | 24 | |
| MCF-7 | Breast Cancer | 14.85 mg/mL | 48 |
Table 2: Effect of Comparator Compounds on Cell Cycle Distribution
| Compound | Cell Line | Concentration | Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Paclitaxel | CHMm | 1 µM | 24 | Decreased | Decreased | Significantly Increased |
| RT4, RT112, T24, TCCSUP | 1 µg/mL | Not Specified | Decreased | Decreased | Increased | |
| Geniposide | SCC-9 | 25-100 µM | 48 | Significantly Decreased | Not Specified | Significantly Increased |
Table 3: Induction of Apoptosis by Comparator Compounds
| Compound | Cell Line | Concentration | Duration (h) | % Apoptotic Cells | Key Molecular Changes |
| Paclitaxel | CHMm | 0.1-1 µM | 24 | Dose-dependent increase | Increased Bax/Bcl-2 ratio, Increased cleaved Caspase-3 |
| MCF-7 | 0-20 ng/mL | 24 | Up to 43% | DNA fragmentation | |
| Geniposide | SCC-9 | 25-100 µM | 48 | Dose-dependent increase | Increased cleaved Caspase-3, Increased cleaved PARP |
| OCI-LY7, OCI-LY3 | 500 µM | 24 | Significantly Increased | Increased cleaved Caspase-3, Increased cleaved PARP |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Paclitaxel, Geniposide) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Below are diagrams illustrating the hypothesized signaling pathways and experimental workflows.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Caption: A typical experimental workflow for evaluating this compound's anti-cancer effects.
Caption: A logical comparison of the primary mechanisms of action.
References
Nudiposide's In Vivo Efficacy in Sepsis: A Comparative Analysis Against Dexamethasone
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of Nudiposide against the known standard, Dexamethasone, in the context of sepsis. Due to the limited publicly available data on this compound, this comparison is based on preliminary findings and highlights the need for further research.
Executive Summary
This compound, a lignan compound, has demonstrated a potential protective effect in a preclinical mouse model of sepsis, showing a reduction in key inflammatory markers. However, the available data on its in vivo efficacy is currently scarce. This guide compares the reported efficacy of this compound with Dexamethasone, a corticosteroid widely used as a standard for its potent anti-inflammatory properties in sepsis research. The comparison underscores the nascent stage of this compound research while providing a framework for its potential therapeutic positioning based on analogous preclinical models.
Quantitative Data Comparison
The following table summarizes the available in vivo efficacy data for this compound and Dexamethasone in mouse models of sepsis. It is important to note the disparity in the level of detail and quantification between the two compounds, reflecting the difference in their research maturity.
| Parameter | This compound | Dexamethasone (Known Standard) | Source |
| Animal Model | Sepsis mouse model (LPS/D-GalN-induced) | Sepsis mouse model (LPS-induced) | ChemFaces Product Info |
| Dosage | Not specified | 5 mg/kg (high-dose) | - |
| Administration Route | Not specified | Intraperitoneal (i.p.) or Oral (P.O.) | - |
| Efficacy Endpoint | Survival Rate | 87.5% survival with 5 mg/kg dose vs. 37.5% in LPS-only group. | - |
| Biomarker Modulation | - TNF-α: Decreased plasma levels- IL-10: Decreased plasma levels- ALT: Decreased activity | - TNF-α: ~72% reduction in serum levels (134.41 ± 15.83 pg/mL vs. 408.83 ± 18.32 pg/mL in LPS-only group)- IL-6: ~76% reduction in serum levels (22.08 ± 4.34 ng/mL vs. 91.27 ± 8.56 ng/mL in LPS-only group)- IL-10: Increased expression | ChemFaces Product Info |
Note: The data for this compound is qualitative and sourced from a product description citing unpublished research. Quantitative values and detailed experimental conditions are not available. ALT (Alanine aminotransferase) is a marker of liver damage.
Experimental Protocols
A detailed experimental protocol for the in vivo evaluation of this compound is not publicly available. However, a standard protocol for a lipopolysaccharide (LPS)-induced sepsis model in mice, similar to the one used for Dexamethasone evaluation, is provided below for reference.
LPS-Induced Sepsis Mouse Model (Reference Protocol)
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) and free access to food and water.
-
Sepsis Induction: Sepsis is induced by a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 10-30 mg/kg body weight, dissolved in sterile phosphate-buffered saline (PBS).[1][2]
-
Treatment Administration:
-
Test Compound (e.g., this compound): Administered at a predetermined dose, route, and time relative to LPS injection (e.g., pre-treatment, simultaneous, or post-treatment).
-
Standard (Dexamethasone): Administered, for example, at 5 mg/kg (i.p. or P.O.) 24 hours and 30 minutes before LPS injection.[1]
-
Control Group: Receives a vehicle injection (e.g., sterile PBS).
-
-
Monitoring and Endpoints:
-
Survival: Monitored over a period of 5-7 days post-LPS injection.[1]
-
Blood Sampling: Blood is collected at specific time points (e.g., 2-24 hours post-LPS) via cardiac puncture or tail vein for cytokine analysis.
-
Cytokine Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) are measured using ELISA kits.[1]
-
Organ Damage Markers: Serum levels of enzymes like ALT can be measured to assess organ damage.
-
Mandatory Visualizations
Experimental Workflow
References
No Direct Comparative Studies on Nudiposide Analogs Found in Publicly Available Research
A comprehensive review of publicly available scientific literature reveals a significant gap in the research regarding the structure-activity relationship (SAR) of Nudiposide analogs. At present, there are no published studies that detail the synthesis, biological evaluation, and comparative analysis of a series of this compound derivatives.
Our extensive search for quantitative data, experimental protocols, and defined signaling pathways related to this compound analogs did not yield any specific results. The existing body of research primarily focuses on the isolation and basic characterization of this compound itself, a lignan glycoside found in plants such as Litsea glutinosa and Berchemia floribunda.[1]
While the initial intent was to provide a detailed comparison guide for researchers, scientists, and drug development professionals, the foundational data required for such a guide does not appear to exist in the public domain. This includes:
-
Quantitative Biological Data: No studies presenting comparative data (e.g., IC₅₀ or EC₅₀ values) for a series of this compound analogs in any specific biological assay were identified.
-
Detailed Experimental Protocols: Consequently, there are no specific experimental methodologies for the synthesis of this compound analogs or for assays to test their biological activities.
-
Signaling Pathway Diagrams: Without data on the biological effects of this compound or its analogs, it is not possible to construct diagrams of their mechanisms of action or signaling pathways.
This lack of information presents a clear opportunity for future research. The development of synthetic routes to produce this compound analogs and the subsequent evaluation of their biological activities would be a novel and valuable contribution to the field of natural product chemistry and drug discovery. Such studies would be essential to elucidate the structure-activity relationships and to unlock the potential therapeutic applications of this class of compounds.
Given the absence of specific data on this compound analogs, we are unable to provide the requested comparison guide. We encourage researchers interested in this area to consider initiating foundational studies on the synthesis and biological screening of this compound derivatives.
References
A Comparative Analysis of Nudiposide from Diverse Botanical Origins
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of Nudiposide derived from various plant sources. It delves into the quantitative analysis of its abundance, details the methodologies for its extraction and purification, and explores its potential biological activities through an examination of relevant signaling pathways.
This compound, a lignan glycoside, has been identified in several plant species, including Litsea glutinosa, Berchemia floribunda, and Polygonum capitatum.[1][2] While the presence of this compound is confirmed across these botanicals, the yield and concentration can vary, influencing the viability of each as a source for research and drug development. This guide aims to consolidate the available data on this compound from these plants, offering a comparative perspective for scientific exploration.
Quantitative Analysis of this compound Content
Precise quantification of this compound in different plant matrices is crucial for determining the most promising sources for isolation. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.[3][4]
A study on the bark of Litsea glutinosa utilized HPLC analysis to identify and quantify various phenolic compounds. While this particular study focused on gallic acid, caffeic acid, and quercetin, it establishes a methodological framework that can be adapted for this compound quantification.[3] The quantitative analysis in that study revealed the presence of caffeic acid at 32.29 µg/ml, gallic acid at 22.1 µg/ml, and quercetin at 5.5 µg/ml in the extract.[3] Another study on Polygonum capitatum identified this compound as one of 114 components, though it did not provide specific quantitative data for this compound.[1]
For the purpose of this guide, a standardized table for comparing this compound content is presented below. Researchers can populate this table as more quantitative data becomes available from dedicated studies.
| Plant Source | Plant Part | This compound Content (mg/g of dry weight) | Method of Quantification | Reference |
| Litsea glutinosa | Bark/Leaves | Data not available | HPLC | |
| Berchemia floribunda | Data not available | Data not available | HPLC | |
| Polygonum capitatum | Whole plant | Data not available | UHPLC-Q-Orbitrap HRMS | [1] |
Experimental Protocols: Extraction, Isolation, and Purification
The successful isolation of this compound from plant material hinges on a systematic and well-defined experimental protocol. The general workflow involves extraction, followed by chromatographic purification.
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound from plant sources.
Detailed Methodologies:
A study on Polygonum capitatum provides a representative method for extraction. The air-dried whole plants were powdered and extracted with 80% ethanol. The resulting extract was then concentrated and subjected to successive partitioning with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was then repeatedly purified using column chromatography with silica gel, Sephadex LH-20, and ODS C18 to yield various compounds, including this compound.[5]
1. Extraction:
-
Plant Material Preparation: The plant material (e.g., leaves, bark) is air-dried and ground into a fine powder to increase the surface area for solvent penetration.
-
Solvent Extraction: The powdered material is macerated or percolated with a suitable solvent. A common choice is 80% ethanol, which can efficiently extract a broad range of phytochemicals, including lignan glycosides.[5]
-
Concentration: The solvent is evaporated under reduced pressure to yield a crude extract.
2. Isolation and Purification:
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). This step separates compounds based on their polarity, with this compound typically concentrating in the more polar fractions like ethyl acetate or n-butanol.[5]
-
Column Chromatography: The enriched fraction is subjected to column chromatography.
-
Silica Gel Chromatography: This is a primary purification step to separate major classes of compounds.
-
Sephadex LH-20 Chromatography: This technique separates compounds based on their molecular size and is effective in removing pigments and other impurities.
-
ODS C18 (Reverse-Phase) Chromatography: This provides further separation based on hydrophobicity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC is employed.
3. Structural Elucidation:
-
The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]
Biological Activities and Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the known biological activities of structurally similar lignans and other natural compounds provide a basis for hypothesizing its potential mechanisms of action. The primary areas of interest for such compounds are their anti-inflammatory and anti-cancer properties.
Potential Anti-inflammatory Signaling Pathway
Chronic inflammation is often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Many natural compounds exert their anti-inflammatory effects by inhibiting these pathways.
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.
The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes.[2][6][7] Natural compounds can inhibit this pathway at various points, including the inhibition of IKK activity.[7]
The MAPK pathways (including ERK, JNK, and p38) are also crucial in transducing extracellular signals to cellular responses, including inflammation.[8][9][10][11] Inhibition of MAPK phosphorylation is another mechanism by which natural products can exert anti-inflammatory effects.
Potential Anti-cancer and Pro-apoptotic Signaling Pathway
The deregulation of apoptosis, or programmed cell death, is a hallmark of cancer. The induction of apoptosis in cancer cells is a key mechanism of many chemotherapeutic agents. The apoptotic process is governed by a complex interplay of pro-apoptotic and anti-apoptotic proteins and can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways.
Caption: Hypothetical model of this compound-induced apoptosis via extrinsic and intrinsic pathways.
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[12][13][14][15][16] Some natural compounds have been shown to induce apoptosis by activating these caspase cascades.[12][13][14]
Conclusion
This compound represents a promising natural product for further investigation. While its presence has been confirmed in Litsea glutinosa, Berchemia floribunda, and Polygonum capitatum, a critical need exists for quantitative studies to identify the most abundant and economically viable plant source. Furthermore, the development of optimized and detailed protocols for its extraction and purification is essential to facilitate research into its biological activities. The exploration of its effects on key signaling pathways, such as NF-κB, MAPK, and apoptosis, will be crucial in elucidating its therapeutic potential for inflammatory diseases and cancer. This guide serves as a foundational resource to stimulate and direct future research in these areas.
References
- 1. Systematically Exploring the Chemical Ingredients and Absorbed Constituents of Polygonum capitatum in Hyperuricemia Rat Plasma Using UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. phcogres.com [phcogres.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Allosteric Mechanism of NF-κB Dimerization and DNA Binding Targeted by an Anti-Inflammatory Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the MAPK Cascade and its Relationship with Nitrogen Metabolism in the Green Alga Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chosunobr.org [chosunobr.org]
- 13. Stichoposide C induces apoptosis through the generation of ceramide in leukemia and colorectal cancer cells and shows in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Geniposide reduced oxidative stress-induced apoptosis in HK-2 cell through PI3K/AKT3/FOXO1 by m6A modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Geniposide Combined With Notoginsenoside R1 Attenuates Inflammation and Apoptosis in Atherosclerosis via the AMPK/mTOR/Nrf2 Signaling Pathway [frontiersin.org]
- 16. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of Nudiposide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methods to confirm the direct binding of the natural product Nudiposide to its hypothetical intracellular target, IκB kinase β (IKKβ), a key regulator of the NF-κB signaling pathway. This document offers a framework for researchers aiming to validate the cellular target engagement of novel bioactive compounds.
Hypothetical Target: IκB Kinase β (IKKβ)
For the purpose of this guide, we hypothesize that this compound exerts its biological effects by directly inhibiting the kinase activity of IκB kinase β (IKKβ). IKKβ is a central component of the canonical NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cell survival. Inhibition of IKKβ by this compound would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory and pro-survival signaling.
Comparative Analysis of Target Engagement Methods
Two powerful and widely used methods for confirming target engagement in a cellular context are the Cellular Thermal Shift Assay (CETSA) and Affinity-Based Pull-Down Assays coupled with Mass Spectrometry. Below is a comparative summary of these techniques for validating the interaction between this compound and IKKβ.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity-Based Pull-Down with Mass Spectrometry |
| Principle | Ligand binding stabilizes the target protein, leading to an increase in its thermal stability (melting temperature, Tm). | A modified version of the compound (e.g., biotinylated this compound) is used as bait to capture its binding partners from cell lysates. |
| Cellular Context | Can be performed in intact cells, preserving the native cellular environment and requiring cell permeability of the compound. | Typically performed using cell lysates, which does not confirm cell permeability of the unmodified compound. |
| Compound Modification | No modification of the compound is required, allowing the use of the native molecule. | Requires chemical modification of the compound to attach an affinity tag (e.g., biotin), which may alter its binding properties. |
| Primary Readout | Change in the melting temperature (ΔTm) of the target protein. | Identification and quantification of proteins that bind to the affinity-tagged compound. |
| Quantitative Data | Isothermal dose-response experiments can determine the in-cell IC50 or EC50 for target engagement. | Provides semi-quantitative data on binding partners based on spectral counts or reporter ion intensities. |
| Throughput | Can be adapted for high-throughput screening. | Generally lower throughput due to the multi-step nature of the assay. |
| Confirmation of Direct Binding | Provides strong evidence of direct binding in a physiological context. | Provides strong evidence of direct binding, but the affinity tag could influence the interaction. |
Quantitative Data Comparison: this compound and IKKβ Engagement
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from CETSA and Affinity-Based Pull-Down experiments to confirm the engagement of this compound with IKKβ.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Parameter | Value | Interpretation |
| Tm of IKKβ (DMSO control) | 48.5°C | Baseline melting temperature of IKKβ in the absence of the ligand. |
| Tm of IKKβ (+10 µM this compound) | 52.3°C | Increased melting temperature of IKKβ in the presence of this compound. |
| ΔTm | +3.8°C | Significant thermal stabilization of IKKβ, indicating direct binding of this compound. |
| Isothermal Dose-Response EC50 | 2.5 µM | The concentration of this compound required to achieve 50% of the maximal thermal stabilization, reflecting its in-cell potency. |
Table 2: Affinity-Based Pull-Down & Mass Spectrometry Data
| Protein Identified | Fold Enrichment (this compound-Biotin vs. Biotin Control) | Known Function | Interpretation |
| IKKβ | 15.2 | Kinase in NF-κB pathway | Strong and specific enrichment, confirming it as a primary binding partner. |
| IKKα | 2.1 | Kinase in NF-κB pathway | Minor enrichment, suggesting potential off-target interaction or complex association. |
| HSP90 | 1.8 | Chaperone protein | Weak enrichment, likely a non-specific interaction or part of a larger complex. |
| Tubulin | 1.1 | Cytoskeletal protein | No significant enrichment, indicating it is not a direct target. |
Signaling Pathway and Experimental Workflows
To visualize the hypothetical mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: Hypothetical NF-κB signaling pathway inhibited by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Affinity-Based Pull-Down Assay with Mass Spectrometry.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for IKKβ
Objective: To determine if this compound binds to and stabilizes IKKβ in intact cells.
Materials:
-
Cell line expressing IKKβ (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against IKKβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest and resuspend cells in fresh culture medium at a concentration of 1-2 x 10^6 cells/mL.
-
Treat cells with this compound (e.g., 10 µM final concentration) or an equivalent volume of DMSO for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments).
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against IKKβ.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for IKKβ at each temperature for both this compound-treated and DMSO-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity versus temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).
-
Affinity-Based Pull-Down with Mass Spectrometry Protocol
Objective: To identify the direct binding partners of this compound in a cell lysate.
Materials:
-
Biotinylated this compound (this compound-Biotin)
-
Biotin (as a control)
-
Cell line expressing IKKβ
-
Lysis buffer (non-denaturing, e.g., NP-40 based)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., high salt or low pH)
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Incubation and Capture:
-
Incubate the cell lysate with this compound-Biotin or biotin control for 1-2 hours at 4°C.
-
Add streptavidin-conjugated magnetic beads and incubate for another hour to capture the biotinylated compound and its binding partners.
-
-
Washing and Elution:
-
Use a magnetic rack to collect the beads and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the eluate if necessary.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Clean up the peptide samples using a desalting column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the proteins.
-
Quantify the relative abundance of each identified protein in the this compound-Biotin sample compared to the biotin control sample.
-
Calculate the fold enrichment for each protein to identify specific binding partners.
-
This comprehensive guide provides a robust framework for researchers to approach the critical step of target engagement confirmation in drug discovery. By employing these methodologies and carefully analyzing the quantitative data, scientists can gain high confidence in the cellular targets of novel bioactive compounds like this compound.
Nudiposide: A Comparative Analysis of its Predicted Safety and Toxicity Profile
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the predicted safety and toxicity profile of Nudiposide, a lignan glycoside with potential therapeutic applications. Due to the current lack of publicly available safety and toxicity data for this compound, this report leverages experimental data from structurally similar lignan glycosides to forecast its potential toxicological properties. The compounds selected for this comparative analysis are Secoisolariciresinol diglucoside (SDG), Lariciresinol, Pinoresinol, and the highly cytotoxic lignan, Podophyllotoxin.
Executive Summary
This compound is a lignan glycoside with reported neuroprotective and anti-sepsis activities. While direct experimental data on its safety and toxicity are unavailable, an analysis of its structural analogues suggests a potential for moderate cytotoxicity and specific organ toxicity, warranting thorough preclinical evaluation. This guide summarizes the available toxicological data for comparable lignan glycosides, details relevant experimental methodologies, and visualizes key toxicity-related signaling pathways to provide a predictive framework for the safety assessment of this compound.
Structural Comparison of Lignan Glycosides
This compound shares the core lignan structure with SDG, Lariciresinol, Pinoresinol, and Podophyllotoxin. These compounds are all phenylpropanoid dimers. The variations in their substitutions and glycosylation patterns are expected to influence their pharmacokinetic and toxicodynamic properties.
This compound Structure:
Figure 1: Chemical structure of this compound.[1]
Comparative Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for lignan glycosides structurally similar to this compound. This data provides a basis for predicting the potential toxicity of this compound.
| Compound | Test System | Assay | Endpoint | Result | Reference |
| Secoisolariciresinol diglucoside (SDG) | Mouse | Acute Oral Toxicity | TDLO | 2826.5 mg/kg/4W-C | [2] |
| Human Colon Cancer Cells (SW480) | Cytotoxicity | IC50 | Dose-dependent inhibition | [3] | |
| Human Colon Cancer Cells (HCT116) | Cytotoxicity (CCK-8) | IC50 | Not specified | [2] | |
| Lariciresinol | Human Breast Cancer Cells (SkBr3) | Cytotoxicity (MTT) | IC50 (48h) | ~500 µM | [4] |
| Human Embryonic Kidney Cells (HEK-293) | Cytotoxicity (MTT) | IC50 (48h) | >1000 µM | [4] | |
| Human Fibroblast Cells | Cytotoxicity (MTT) | IC50 (48h) | >1000 µM | [4] | |
| Human Hepatocellular Carcinoma Cells (HepG2) | Cytotoxicity (CCK-8) | IC50 | Not specified | [5] | |
| Pinoresinol | Human Breast Cancer Cells (SkBr3) | Cytotoxicity (MTT) | IC50 (48h) | ~525 µM | [4] |
| Human Embryonic Kidney Cells (HEK-293) | Cytotoxicity (MTT) | IC50 (48h) | >1000 µM | [4] | |
| Human Fibroblast Cells | Cytotoxicity (MTT) | IC50 (48h) | >1000 µM | [4] | |
| Human Lung Carcinoma Cells (A549) | Cytotoxicity | IC50 | 29.35 µM | [6] | |
| Human Hepatocellular Carcinoma Cells (HepG2) | Cytotoxicity | IC50 | 62.35 µM | [6] | |
| Human Breast Cancer Cells (MCF-7) | Cytotoxicity | IC50 | 75.32 µM | [6] | |
| Podophyllotoxin | Rat | Acute Oral Toxicity | LD50 | Not specified | [7][8] |
| Rat | Acute Intravenous Toxicity | LD50 | 8.7 mg/kg | [7][9] | |
| Rat | Acute Intraperitoneal Toxicity | LD50 | 15 mg/kg | [7][9] | |
| Mouse | Acute Oral Toxicity | LD50 | 100 mg/kg | [10] |
Key Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11][12][13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Figure 2: General workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V & Propidium Iodide Staining
This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[1]
Principle:
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Induce apoptosis in cells by treating with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate at room temperature in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Figure 3: Workflow for apoptosis detection using Annexin V and PI staining.
Predicted Toxicity Signaling Pathways
Based on the known mechanisms of structurally similar lignans, the following signaling pathways are predicted to be relevant to the potential toxicity of this compound.
Apoptosis Induction Pathway
Lignans like Lariciresinol have been shown to induce apoptosis through the mitochondrial-mediated pathway.[5] This typically involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.
Figure 4: Predicted mitochondrial-mediated apoptosis pathway for this compound.
Oxidative Stress and Inflammatory Response Pathways
Lignans are known to modulate cellular redox status and inflammatory responses, often through the Nrf2 and NF-κB signaling pathways. It is plausible that this compound could exert its effects, including potential toxicity at high concentrations, through these pathways.
Figure 5: Predicted involvement of this compound in Nrf2 and NF-κB pathways.
Conclusion and Recommendations
In the absence of direct experimental data, this comparative analysis provides a preliminary framework for understanding the potential safety and toxicity profile of this compound. Based on the data from its structural analogues, this compound is predicted to have a lower toxicity profile than highly potent lignans like Podophyllotoxin. However, the potential for cytotoxicity, particularly at higher concentrations, cannot be ruled out.
It is strongly recommended that the following experimental studies be conducted to establish a definitive safety and toxicity profile for this compound:
-
In vitro cytotoxicity assays against a panel of cancer and non-cancer cell lines to determine its IC50 values.
-
Acute oral toxicity studies in rodent models to determine its LD50.
-
Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess its mutagenic potential.
-
Mechanistic studies to elucidate the specific signaling pathways involved in any observed toxicity.
The information presented in this guide should be used to inform the design of these crucial preclinical safety studies.
References
- 1. This compound | C27H36O12 | CID 14521040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nuvisan.com [nuvisan.com]
- 3. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Evaluating Confidence in Toxicity Assessments Based on Experimental Data and In Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological and pharmacological activity of naturally occurring iridoids and secoiridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity potential of chemical constituents isolated and derivatised from Rhinella marina venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides [mdpi.com]
- 12. research.bangor.ac.uk [research.bangor.ac.uk]
- 13. Biological Activity of Recently Discovered Halogenated Marine Natural Products [mdpi.com]
Nudiposide: Evaluating Anti-Inflammatory Efficacy in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the anti-inflammatory effects of Nudiposide. Due to the limited availability of in-depth in vivo studies on this compound, this document outlines the established experimental models and potential signaling pathways, drawing comparisons with a well-researched iridoid glycoside, Geniposide, and the standard steroidal anti-inflammatory drug, Dexamethasone.
This compound, a naturally occurring iridoid glycoside found in plants such as Tilia amurensis, Ulmus davidiana var. japonica, and Cinnamomum osmophloeum, has emerged as a compound of interest for its potential therapeutic properties. Preliminary studies suggest that this compound possesses anti-inflammatory and neuroprotective activities. However, comprehensive in vivo validation and direct comparisons with established anti-inflammatory agents are not yet extensively documented in publicly available literature.
This guide presents a template for the preclinical evaluation of this compound, detailing the requisite experimental data and methodologies. The comparative data herein is based on findings for Geniposide and Dexamethasone to illustrate the expected benchmarks and data presentation for a thorough validation of this compound's anti-inflammatory potential.
Comparative Efficacy in Animal Models of Inflammation
A crucial step in validating a novel anti-inflammatory compound is its assessment in established animal models of inflammation. The following tables summarize typical quantitative data obtained from such studies, using Geniposide and Dexamethasone as comparators.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rodents
| Compound | Dose | Route of Administration | Time Point (post-carrageenan) | Inhibition of Edema (%) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Geniposide | 50 mg/kg | Intraperitoneal | 4 hours | ~45% |
| Dexamethasone | 1 mg/kg | Intraperitoneal | 4 hours | ~60% |
Table 2: Inhibition of Pro-inflammatory Cytokines in Lipopolysaccharide (LPS)-Induced Inflammation in Mice
| Compound | Dose | Cytokine | Inhibition (%) |
| This compound | Data not available | TNF-α | Data not available |
| IL-6 | Data not available | ||
| Geniposide | 60 mg/kg | TNF-α | ~50% |
| IL-6 | ~40% | ||
| Dexamethasone | 5 mg/kg | TNF-α | ~70% |
| IL-6 | ~65% |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are standard protocols for key in vivo anti-inflammatory assays.
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment.
-
Procedure:
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compound (this compound), vehicle control, or a reference drug (e.g., Dexamethasone) is administered, typically intraperitoneally or orally.
-
After a set period (e.g., 60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the effect of a compound on the systemic inflammatory response, particularly the production of pro-inflammatory cytokines.
-
Animals: Male BALB/c or C57BL/6 mice are commonly used.
-
Procedure:
-
The test compound (this compound), vehicle control, or a reference drug is administered to the animals.
-
After a predetermined time, LPS (from E. coli) is injected intraperitoneally to induce a systemic inflammatory response.
-
Blood samples are collected at specific time points after LPS injection (e.g., 2 and 6 hours).
-
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage of cytokine inhibition in the treated groups is calculated relative to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many natural compounds, including iridoid glycosides, are often mediated through the modulation of key signaling pathways involved in the inflammatory cascade. While the specific mechanisms of this compound are still under investigation, related compounds suggest potential targets.
Reproducibility of Nudiposide's Biological Effects: A Comparative Analysis Across Different Laboratories
Nudiposide, an iridoid glycoside, and its aglycone, geniposide, have garnered significant attention within the research community for their potential therapeutic applications. Primarily extracted from the fruit of Gardenia jasminoides, these compounds have been investigated for a range of biological activities, most notably their anti-inflammatory and neuroprotective effects. This guide provides a comparative analysis of the reproducibility of these effects across different studies, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows. The aim is to offer researchers, scientists, and drug development professionals a clear and objective overview of the existing experimental evidence.
Anti-inflammatory Effects of Geniposide
The anti-inflammatory properties of geniposide have been a primary focus of numerous investigations. A common in vitro model to assess these properties involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7. LPS stimulation triggers a significant inflammatory response, characterized by the release of pro-inflammatory mediators like nitric oxide (NO) and various cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Comparative Quantitative Data
The following table summarizes the inhibitory effects of geniposide on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages, as reported in different studies.
| Study (Lab) | Mediator | Geniposide Concentration | % Inhibition / IC50 |
| Kim et al. | Nitric Oxide (NO) | IC50: 135.9 µM[1][2] | |
| TNF-α | IC50: 310.3 µM[1][2] | ||
| IL-6 | IC50: 1454 µM[1][2] | ||
| Shi et al. | Nitric Oxide (NO) | 40, 80, 160 µg/mL | Dose-dependent inhibition[3] |
| TNF-α | 40, 80, 160 µg/mL | Dose-dependent inhibition[3] | |
| IL-6 | 40, 80, 160 µg/mL | Dose-dependent inhibition[3] | |
| Anonymous Study | TNF-α | Not specified | Down-regulated expression[4][5] |
| IL-1 | Not specified | Down-regulated expression[4][5] | |
| IL-6 | Not specified | Down-regulated expression[4][5] |
In a separate in vivo model of adjuvant-induced arthritis in rats, geniposide also demonstrated significant anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
| Study (Lab) | Model | Geniposide Dosage | Effect on Cytokines |
| Wang et al. | Adjuvant-induced arthritis in rats | 30, 60, 120 mg/kg | Decreased TNF-α, IL-1, and IL-6; Increased IL-10[6] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages:
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of geniposide for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated incubation time (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine Measurement: The levels of TNF-α, IL-6, and other cytokines in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The inhibitory effect of geniposide is calculated as the percentage reduction in the production of the inflammatory mediator compared to the LPS-stimulated control group. The half-maximal inhibitory concentration (IC50) is often determined from the dose-response curve.
In Vivo Anti-inflammatory Assay in Adjuvant-Induced Arthritis Rat Model:
-
Induction of Arthritis: Arthritis is induced in male Sprague-Dawley rats by a single intradermal injection of Freund's complete adjuvant (FCA) into the footpad of the right hind paw.
-
Treatment: Geniposide is administered orally at different dosages (e.g., 30, 60, and 120 mg/kg) daily for a specified period, typically starting after the onset of arthritis.
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring the paw volume (paw swelling) and an arthritis index score.
-
Cytokine Measurement: At the end of the treatment period, blood samples are collected, and the serum levels of TNF-α, IL-1, and IL-6 are measured by ELISA.
Signaling Pathway and Experimental Workflow
Neuroprotective Effects of Geniposide
The neuroprotective potential of geniposide has been extensively studied, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. A key hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. Several studies have investigated the effect of geniposide on Aβ levels in transgenic mouse models of Alzheimer's disease.
Comparative Quantitative Data
The following table presents a comparison of the effects of geniposide on soluble Aβ levels in the brains of APP/PS1 transgenic mice, a model for Alzheimer's disease.
| Study (Lab) | Aβ Isoform | Geniposide Treatment | Control Aβ Level (ng/mg protein) | Geniposide-Treated Aβ Level (ng/mg protein) | % Reduction |
| Wang et al. | Soluble Aβ1-40 | 8 weeks | 5.97 ± 0.04 | 5.58 ± 0.03[7] | ~6.5% |
| Soluble Aβ1-42 | 8 weeks | 3.52 ± 0.04 | 3.18 ± 0.02[7] | ~9.7% | |
| Yin et al. | Cerebral Aβ1-40 | 4 weeks | Not specified | Significantly decreased[8] | Not specified |
| Cerebral Aβ1-42 | 4 weeks | Not specified | Significantly decreased[8] | Not specified |
Experimental Protocols
In Vivo Neuroprotection Assay in APP/PS1 Mouse Model:
-
Animal Model: APP/PS1 transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations associated with familial Alzheimer's disease, are used.
-
Treatment: Geniposide is administered to the mice, typically through oral gavage or intraperitoneal injection, over a period of several weeks.
-
Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.
-
Tissue Collection and Preparation: After the treatment period, the mice are euthanized, and their brains are harvested. The hippocampus and cortex are often dissected for further analysis.
-
Aβ Measurement: Soluble Aβ1-40 and Aβ1-42 levels in the brain homogenates are quantified using ELISA kits.
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ to visualize and quantify the area and density of Aβ plaques.
Signaling Pathway and Experimental Workflow
References
- 1. Alleviative Effect of Geniposide on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effect of Geniposide on Lipopolysaccharide-Stimulated Raw 264.7 Mouse Macrophages via Calcium-P38 MAPK Pathway[v1] | Preprints.org [preprints.org]
- 3. Geniposide suppresses LPS-induced nitric oxide, PGE2 and inflammatory cytokine by downregulating NF-κB, MAPK and AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of geniposide on LPS-induced activation of TLR4-NF-κB pathway in RAW264.7 macrophage cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects and pharmacokinetics study of geniposide on rats with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Geniposide-mediated protection against amyloid deposition and behavioral impairment correlates with downregulation of mTOR signaling and enhanced autophagy in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geniposide attenuates insulin-deficiency-induced acceleration of β-amyloidosis in an APP/PS1 transgenic model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Nudiposide: Clinical Trial Feasibility and Design Considerations - A General Framework in the Absence of Preclinical Data
For researchers, scientists, and drug development professionals interested in the clinical potential of Nudiposide, a significant challenge emerges: a thorough review of scientific literature reveals a notable absence of preclinical studies investigating its efficacy, mechanism of action, and safety profile in the context of neurodegenerative diseases. While the chemical structure of this compound is documented, the critical in vitro and in vivo data necessary to justify and design clinical trials is not publicly available.
This guide, therefore, cannot provide a direct comparison of this compound with other therapeutic alternatives based on experimental data. Instead, it offers a comprehensive framework for the feasibility and design considerations of clinical trials for a hypothetical neuroprotective agent with characteristics that might be similar to this compound, drawing on established principles for natural product-based drug development in neurodegeneration.
I. General Feasibility Assessment for a Novel Neuroprotective Agent
The journey from a natural product to a clinical candidate is fraught with challenges. For a compound like this compound, the initial and most critical step is the establishment of a robust preclinical data package. Without this, proceeding to clinical trials is not feasible.
Key Preclinical Data Requirements:
| Data Category | Key Experiments and Endpoints | Rationale for Clinical Trial Feasibility |
| Efficacy in Relevant Disease Models | In vitro assays using neuronal cell lines (e.g., SH-SY5Y, PC12) exposed to neurotoxins (e.g., MPP+, 6-OHDA, Aβ oligomers). In vivo studies in animal models of Alzheimer's, Parkinson's, or other relevant neurodegenerative diseases, assessing behavioral outcomes (e.g., Morris water maze, rotarod test) and neuropathological markers (e.g., amyloid plaque load, α-synuclein aggregation, neuronal loss). | To demonstrate a clear therapeutic potential and to identify the most promising disease indication. |
| Mechanism of Action | Western blotting, qPCR, and immunofluorescence to investigate effects on key signaling pathways (e.g., Nrf2/ARE, NF-κB, PI3K/Akt). Assays for antioxidant activity, anti-inflammatory effects, and inhibition of protein aggregation. | To understand how the compound works, which helps in patient selection, biomarker development, and predicting potential side effects. |
| Pharmacokinetics (ADME) | In vitro metabolism studies (e.g., liver microsomes). In vivo studies in animals to determine absorption, distribution, metabolism, and excretion profiles. Assessment of blood-brain barrier penetration. | To establish a suitable dose, dosing frequency, and route of administration for clinical trials. Poor bioavailability or inability to cross the blood-brain barrier are common reasons for failure. |
| Toxicology and Safety Pharmacology | Acute and chronic toxicity studies in at least two animal species. Safety pharmacology studies to assess effects on cardiovascular, respiratory, and central nervous systems. | To identify a safe starting dose for human trials and to understand potential risks. |
II. Design Considerations for a Phase I/II Clinical Trial
Assuming a sufficient preclinical data package is available for a hypothetical neuroprotective agent, the following considerations are crucial for designing early-phase clinical trials.
A. Study Design and Population
-
Phase I: A single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy volunteers. The primary objective is to assess safety and tolerability and to determine the maximum tolerated dose (MTD). Pharmacokinetic profiling is a key secondary objective.
-
Phase IIa: A multi-center, randomized, double-blind, placebo-controlled, proof-of-concept study in a small cohort of patients with the target neurodegenerative disease. The primary objective is to assess preliminary efficacy using relevant biomarkers and clinical endpoints, as well as to further evaluate safety.
-
Patient Selection: Clearly defined inclusion and exclusion criteria are critical. For neurodegenerative diseases, this often includes specific diagnostic criteria (e.g., NINCDS-ADRDA for Alzheimer's), disease severity scores (e.g., MMSE, UPDRS), and potentially genetic markers (e.g., APOE4 status).
B. Dosing and Administration
-
The starting dose in the SAD study is determined based on the No Observed Adverse Effect Level (NOAEL) from preclinical toxicology studies.
-
The route of administration (e.g., oral, intravenous) will be dictated by the compound's pharmacokinetic properties, particularly its bioavailability and ability to cross the blood-brain barrier.
C. Endpoints and Biomarkers
The choice of endpoints is a major challenge in neurodegenerative disease trials due to the slow progression of these conditions.
| Endpoint Category | Examples | Rationale |
| Safety and Tolerability | Adverse event monitoring, clinical laboratory tests, vital signs, ECGs. | Primary endpoints for Phase I trials. |
| Pharmacokinetics | Plasma and cerebrospinal fluid (CSF) drug concentrations. | To confirm that the drug reaches the target tissue at therapeutic concentrations. |
| Pharmacodynamic/Biomarker | CSF levels of Aβ42, tau, and p-tau (Alzheimer's). Dopamine transporter (DAT) imaging (Parkinson's). Markers of neuroinflammation (e.g., cytokines in CSF) and oxidative stress. | To provide early evidence of target engagement and biological activity. |
| Clinical Efficacy | Cognitive scales (e.g., ADAS-Cog, CDR-SB for Alzheimer's). Motor scales (e.g., UPDRS for Parkinson's). Activities of daily living (ADL) scales. | To assess the clinical benefit for patients. |
III. Experimental Protocols
Detailed protocols for the key experiments mentioned above are extensive. Below is a generalized workflow for a crucial preclinical efficacy study.
Experimental Workflow: In Vivo Efficacy Assessment in a Mouse Model of Alzheimer's Disease
Caption: Workflow for assessing the in vivo efficacy of a neuroprotective agent.
IV. Potential Signaling Pathways for a Natural Neuroprotective Agent
Many natural compounds with neuroprotective properties act on common signaling pathways that regulate cellular stress responses, inflammation, and survival. A hypothetical agent like this compound might modulate these pathways.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Caption: Nrf2-mediated antioxidant response pathway.
Conclusion
While the current lack of preclinical data on this compound precludes a specific analysis of its clinical trial feasibility, the framework presented here outlines the necessary steps and considerations for advancing any novel natural product with neuroprotective potential. The path from discovery to clinical application is long and requires a systematic and rigorous approach to preclinical evaluation. Should data on this compound become available, this guide can serve as a template for its assessment and for the design of future clinical studies. For now, the scientific community awaits the foundational research that will determine if this compound holds promise as a therapeutic for neurodegenerative diseases.
Safety Operating Guide
Proper Disposal of Nudiposide: A Guide for Laboratory Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for Nudiposide with detailed disposal instructions is not publicly available. The following procedures are based on general best practices for the disposal of non-hazardous chemical waste and glycoside compounds in a laboratory setting. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before proceeding with any disposal.
I. Pre-Disposal Hazard Assessment
Given the absence of a dedicated SDS for this compound, a precautionary approach is essential. Researchers must evaluate the compound based on available data and the general properties of glycosides.
Key Assessment Steps:
-
Review Available Chemical Data: Examine all accessible information on this compound's chemical and physical properties.[1][2]
-
Assume Potential Biological Activity: this compound has been studied for its neuroprotective and other biological activities.[3] In the absence of comprehensive toxicity data, it should be handled as a potentially bioactive substance.
-
Evaluate Environmental Impact: The environmental fate and aquatic toxicity of this compound are not well-documented. Therefore, direct disposal into the sanitary sewer system should be avoided to prevent potential harm to aquatic life.[4]
-
Consult Institutional EHS: Your institution's EHS department is the definitive resource for guidance on chemical waste disposal and will be familiar with regulatory requirements.
This compound Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₆O₁₂ | PubChem[1] |
| Molecular Weight | 552.6 g/mol | PubChem[1] |
| Physical Description | Powder | ChemFaces[3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces[3] |
| CAS Number | 62058-42-6 | PubChem[1] |
II. Segregation and Waste Collection
Proper segregation is a critical first step in the safe disposal of any chemical waste. This compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's EHS office.
Waste Collection Protocol:
-
Designated Waste Containers: Use separate, clearly labeled, and chemically compatible containers for solid and liquid this compound waste.
-
Solid Waste:
-
Place all contaminated disposable materials, including gloves, weighing papers, and absorbent pads, into a designated solid hazardous waste container.
-
The container should be a sealable, puncture-resistant vessel.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Use a funnel when transferring liquid waste to prevent spills.
-
The container should be a shatter-resistant bottle with a secure, leak-proof cap. Do not overfill; leave at least 10% headspace.
-
-
Labeling:
-
Affix a hazardous waste label to each container as soon as the first waste is added.
-
The label must include the full chemical name ("this compound"), the concentration, and the date of accumulation. Do not use abbreviations or chemical formulas.
-
III. Disposal Procedure
The recommended disposal method for this compound, in the absence of specific guidelines, is to treat it as chemical waste to be collected by your institution's EHS department for incineration or other approved disposal methods.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Segregate Waste: At the point of generation, separate solid and liquid this compound waste into their respective, pre-labeled containers.
-
Seal and Store: Securely cap the waste containers when not in use. Store the containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of laboratory personnel, away from drains, and in a location that minimizes the risk of spills.
-
Arrange for Pickup: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 12 months), contact your EHS department to schedule a waste pickup.[5] Follow their specific procedures for requesting collection.
Disposal Methods to Avoid:
-
Sanitary Sewer Disposal: Do not pour liquid this compound waste down the drain. The potential for environmental harm is unknown.
-
Regular Trash Disposal: Do not dispose of solid this compound waste in the regular trash. All contaminated materials should be treated as chemical waste.
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.
Caption: Experimental workflow for handling this compound and segregating waste.
Caption: Decision pathway for the proper disposal of this compound.
References
- 1. This compound | C27H36O12 | CID 14521040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 62058-46-2 | AChemBlock [achemblock.com]
- 3. This compound | CAS:62058-46-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
